Abacavir Sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSRBZIJNQHKT-FFKFEZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 77,000 mg/l @ 25 °C | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
188062-50-2, 2736655-48-2 | |
| Record name | Abacavir sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abacavir sulfate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABACAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ABACAVIR SULFATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Intracellular Phosphorylation of Abacavir to Carbovir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. As a prodrug, abacavir requires intracellular activation through a series of phosphorylation steps to yield its pharmacologically active metabolite, carbovir triphosphate (CBV-TP).[1][2][3] This guide provides a comprehensive technical overview of this critical activation pathway, detailing the enzymes involved, their kinetics, and the experimental protocols used to elucidate this process. Understanding the nuances of abacavir's intracellular metabolism is paramount for optimizing its therapeutic efficacy and for the development of novel antiviral agents.
The Metabolic Pathway: From Abacavir to Carbovir Triphosphate
The intracellular conversion of abacavir to carbovir triphosphate is a multi-step enzymatic process that occurs within the cytoplasm of host cells. The pathway can be summarized as follows:
-
Initial Phosphorylation: Abacavir is first phosphorylated to abacavir monophosphate (ABC-MP) by adenosine phosphotransferase .[1][2][3]
-
Deamination: Subsequently, ABC-MP is converted to carbovir monophosphate (CBV-MP) by a cytosolic deaminase .[1][2][3]
-
Second Phosphorylation: CBV-MP is then phosphorylated to carbovir diphosphate (CBV-DP) by guanylate kinase (GMPK) .
-
Final Phosphorylation: The final and rate-limiting step is the phosphorylation of CBV-DP to the active carbovir triphosphate (CBV-TP), a reaction catalyzed by various cellular kinases, including nucleoside diphosphate kinase (NDPK) .
The active metabolite, CBV-TP, acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator upon incorporation into the viral DNA, thus halting viral replication.
Signaling Pathway Diagram
Quantitative Data: Enzyme Kinetics
The efficiency of each step in the phosphorylation pathway is determined by the kinetic parameters of the involved enzymes. While comprehensive kinetic data for all enzymes with their specific abacavir-related substrates are not fully available in the literature, the following table summarizes the known values.
| Enzyme | Substrate | Km (μM) | Vmax | Source |
| Guanylate Kinase (GMPK) | Carbovir Monophosphate (CBV-MP) | ~332 (theoretical) | Not Reported | N/A |
| Guanylate Kinase (GMPK) | Carbovir Diphosphate (CBV-DP) | 45 ± 15 | Not Reported | N/A |
Note: Further research is required to fully characterize the kinetic profiles of adenosine phosphotransferase and cytosolic deaminase in the context of abacavir metabolism.
Experimental Protocols
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters (Km and Vmax) of the enzymes involved in abacavir phosphorylation.
a. Guanylate Kinase (GMPK) Activity Assay
This protocol is adapted from a standard coupled-enzyme assay for GMPK.
-
Reagents:
-
Recombinant human guanylate kinase
-
Carbovir monophosphate (CBV-MP) or Carbovir diphosphate (CBV-DP)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5)
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the substrate (CBV-MP or CBV-DP).
-
Incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate the reaction by adding a range of concentrations of the substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities from the linear phase of the absorbance curve.
-
Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
b. Nucleoside Diphosphate Kinase (NDPK) Activity Assay
This is a coupled-enzyme assay to measure the formation of ATP.
-
Reagents:
-
Recombinant human nucleoside diphosphate kinase
-
Carbovir diphosphate (CBV-DP)
-
A nucleoside diphosphate (e.g., GDP)
-
Glucose
-
NADP⁺
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except CBV-DP.
-
Incubate at 37°C for 5 minutes.
-
Start the reaction by adding varying concentrations of CBV-DP.
-
Monitor the increase in absorbance at 340 nm due to the reduction of NADP⁺.
-
Calculate initial velocities and determine kinetic parameters as described for the GMPK assay.
-
Analysis of Intracellular Metabolites by LC-MS/MS
Objective: To quantify the intracellular concentrations of abacavir and its phosphorylated metabolites in cell culture models.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., CEM, MT-4, or peripheral blood mononuclear cells - PBMCs) to the desired density.
-
Incubate the cells with a known concentration of abacavir for various time points.
-
-
Cell Lysis and Extraction:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a cold extraction solution (e.g., 70% methanol).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Use a mobile phase gradient optimized for the separation of polar analytes.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Workflow for Intracellular Metabolite Analysis
Conclusion
The intracellular phosphorylation of abacavir to its active triphosphate form is a complex and vital process for its antiretroviral activity. This guide has provided a detailed overview of the enzymatic pathway, available kinetic data, and the experimental methodologies used to study this conversion. Further research to fully elucidate the kinetics of all enzymes in the pathway will provide a more complete understanding and may aid in the development of more effective and safer antiretroviral therapies. The provided protocols and diagrams serve as a valuable resource for researchers dedicated to advancing the field of HIV treatment.
References
Structural Activity Relationship of Abacavir and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2][3] As a carbocyclic analog of deoxyguanosine, its unique structure has been the subject of extensive research to understand the relationship between its chemical features and biological activity. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of abacavir and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and metabolic pathways.
Mechanism of Action
Abacavir is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[2][3][4] This process is carried out by host cellular enzymes. CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase (RT).[4] Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP leads to chain termination, thus halting viral DNA synthesis.[4]
Metabolic Activation and Inactivation Pathway of Abacavir
The intracellular transformation of abacavir to its active form and its subsequent inactivation is a multi-step enzymatic process.
Structural Activity Relationship (SAR) of Abacavir and Its Analogs
The antiviral activity and toxicity profile of abacavir are highly dependent on its chemical structure. Modifications to the purine base, the carbocyclic sugar moiety, and the cyclopropylamino group have been explored to elucidate key SAR principles.
The Purine Base
The 2-amino group on the purine ring is crucial for its antiviral activity. Analogs with modifications at this position generally show reduced potency. The N6-cyclopropylamino group is a key feature of abacavir, contributing significantly to its binding affinity with HIV-1 reverse transcriptase. Studies involving the modification of this group have shown that small, lipophilic substituents can be tolerated, but larger or more polar groups tend to decrease activity.
The Carbocyclic Ring
The unsaturated cyclopentene ring of abacavir mimics the deoxyribose sugar of natural nucleosides. The stereochemistry of the ring is critical for activity, with the (1S, 4R) enantiomer being the active form. Modifications to the carbocyclic ring, such as saturation or the introduction of different substituents, often lead to a loss of antiviral potency.
The 5'-Hydroxymethyl Group
The 5'-hydroxymethyl group is essential for the initial phosphorylation step by cellular kinases. Analogs lacking this group are inactive. Esterification of this hydroxyl group has been explored as a prodrug strategy to improve pharmacokinetic properties.
Quantitative Data on Abacavir and Analogs
The following tables summarize the in vitro anti-HIV activity and cytotoxicity of abacavir and selected analogs.
| Compound | Modification | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Abacavir | - | MT-4 | 4.0[5] | 140 (CD4+ CEM)[5] | 35 |
| Clinical Isolates | 0.26[5][6] | - | - | ||
| ABC-1 | Phosphorylated analog | DF-1 | - | 369.4[7] | - |
| ABC-4 | Phosphorylated analog | DF-1 | - | 1169[7] | - |
| ABC-12 | Phosphorylated analog | DF-1 | - | 968.9[7] | - |
IC50: 50% inhibitory concentration against HIV-1 replication. CC50: 50% cytotoxic concentration.
Experimental Protocols
Anti-HIV Activity Assay in MT-4 Cells (MTT Assay)
This protocol describes a common method for evaluating the in vitro anti-HIV activity of compounds using the MT-4 human T-cell line and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess cell viability.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).
-
Infect the cells with a predetermined amount of HIV-1 stock solution (e.g., multiplicity of infection of 0.01).
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 and CC50 values.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP)
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Test compounds
-
Trichloroacetic acid (TCA) for precipitation (for radioactive assays)
-
Glass fiber filters
-
Scintillation counter or appropriate detection system for non-radioactive labels
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and dNTPs.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding ice-cold TCA).
-
Precipitate the newly synthesized DNA and collect it on glass fiber filters.
-
Wash the filters to remove unincorporated labeled dNTPs.
-
Quantify the amount of incorporated labeled dNTP by scintillation counting or other detection methods.
-
Calculate the percentage of RT inhibition and determine the IC50 value.
Logical Relationship Diagram for Abacavir SAR
The following diagram illustrates the key structural features of abacavir and their impact on its biological activity.
Conclusion
The structural activity relationship of abacavir is well-defined, with key contributions from the purine base, the carbocyclic ring, and the N6-cyclopropylamino group to its potent anti-HIV activity. The mandatory intracellular phosphorylation to carbovir triphosphate is a critical step in its mechanism of action. While modifications to the abacavir scaffold have been extensively explored, the parent compound remains a cornerstone of antiretroviral therapy. Future research may focus on developing analogs with improved safety profiles, particularly concerning the HLA-B*57:01-associated hypersensitivity, and overcoming drug resistance. The data and protocols presented in this guide provide a valuable resource for researchers in the field of anti-HIV drug discovery and development.
References
- 1. Synthetic Methodologies towards Abacavir (ABC): An Anti-HIV Drug | Bentham Science [eurekaselect.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Abacavir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
early in vitro studies of abacavir sulfate antiviral activity
An In-Depth Technical Guide to the Early In Vitro Antiviral Activity of Abacavir Sulfate
Introduction
This compound, a carbocyclic synthetic nucleoside analog, is a potent antiretroviral agent used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy stems from its ability to disrupt the viral replication cycle.[3][4] This technical guide provides a comprehensive overview of the foundational in vitro studies that characterized the antiviral activity, mechanism of action, and cytotoxicity profile of this compound, establishing the scientific basis for its clinical development. The content is tailored for researchers, scientists, and drug development professionals engaged in antiviral research.
Mechanism of Antiviral Action
Abacavir is a prodrug, meaning it requires intracellular conversion to become pharmacologically active.[5] Upon entering a host cell, abacavir is converted by cellular kinases into its active metabolite, carbovir triphosphate (CBV-TP), which is an analog of deoxyguanosine-5'-triphosphate (dGTP).[1][2]
The antiviral activity of CBV-TP is twofold:
-
Competitive Inhibition: CBV-TP competitively inhibits the activity of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting viral RNA into DNA. It competes with the natural substrate, dGTP, for binding to the enzyme's active site.[1][2][6]
-
DNA Chain Termination: Once incorporated into the growing strand of viral DNA, CBV-TP acts as a chain terminator.[1][3][4] The carbocyclic nucleoside structure of abacavir lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for DNA chain elongation, thereby halting viral DNA synthesis.[2]
This dual mechanism effectively prevents the completion of reverse transcription, a critical step in the HIV replication cycle.
Quantitative Assessment of Antiviral Potency
Early in vitro studies established abacavir's potent activity against various HIV-1 strains, including laboratory-adapted strains and clinical isolates. The 50% inhibitory concentration (IC50) was determined across multiple cell types.
Table 1: In Vitro Anti-HIV-1 Activity of this compound (IC50 Values)
| Virus Strain/Isolate | Cell Type | IC50 Value (µM) | Citations |
|---|---|---|---|
| HIV-1IIIB (Lab Strain) | Lymphoblastic Cell Lines | 3.7 - 5.8 | [2][6][7] |
| HIV-1IIIB (Lab Strain) | HeLa cells (CD4+) | 5.8 - 21 | [8] |
| HIV-1BaL (Lab Strain) | Primary Monocytes/Macrophages | 0.07 - 1.0 | [2][6][7] |
| Clinical Isolates (n=8) | Monocytes & PBMCs | 0.26 (mean) | [2][6][7][8] |
| Wild-Type HIV-1 | MT-4 Cells | 4.0 | [9] |
| Non-resistant NL4-3 | N/A | 4.58 ± 2.03 |[10] |
Abacavir also demonstrated activity against other viruses, though its primary potency is against HIV.
Table 2: In Vitro Activity of Abacavir Against Other Viruses
| Virus | Assay / Cell Line | IC50 Value (µM) | Citations |
|---|---|---|---|
| Hepatitis B Virus (HBV) | DNA Synthesis in HepG2 cells | 7 | [8] |
| Human Cytomegalovirus (CMV) | Plaque Reduction Assay | 32 | [8] |
| Feline Immunodeficiency Virus (FIV) | Plaque Reduction Assay | 0.4 |[8] |
In Vitro Cytotoxicity Profile
A critical aspect of any antiviral agent is its selectivity—the ability to inhibit viral replication at concentrations much lower than those that are toxic to host cells. Abacavir demonstrated a favorable cytotoxicity profile in early studies. The 50% cytotoxic concentration (CC50) was significantly higher than its effective antiviral concentrations.
Table 3: In Vitro Cytotoxicity of this compound (CC50 Values)
| Cell Line / Progenitor Type | CC50 Value (µM) | Citations |
|---|---|---|
| CEM cells | 160 | [9] |
| CD4+ CEM cells | 140 | [9] |
| Human Bone Marrow Progenitors (BFU-E) | 110 | [9] |
| Human Bone Marrow Progenitors (CFU-GM) | 110 |[11] |
Furthermore, abacavir is a weak inhibitor of human cellular DNA polymerases α, β, and γ, which contributes to its low host cell toxicity.[6][11]
Experimental Protocols
Determination of Antiviral Activity (IC50)
The IC50 values were typically determined using cell-based assays that quantify viral replication in the presence of varying drug concentrations.
Key Methodological Steps:
-
Cell Preparation: Primary human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to promote T-cell proliferation, making them susceptible to HIV infection. Alternatively, established T-lymphoblastoid cell lines like MT-4 or CEM were used.[6][8][9]
-
Viral Infection: The prepared cells were infected with a standardized amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) or a clinical isolate.[6][8]
-
Drug Exposure: The infected cells were plated in multi-well plates and treated with a range of serial dilutions of this compound. Control wells included cells with no drug (positive control for viral replication) and uninfected cells (negative control).
-
Incubation: The plates were incubated for a period of 5 to 7 days to allow for multiple rounds of viral replication.[12]
-
Endpoint Measurement: After incubation, the level of viral replication was quantified. Common methods included measuring the concentration of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or assessing cell viability using an MTT assay, as viral infection leads to cell death.[12]
-
Data Analysis: The results were plotted as the percentage of viral inhibition versus the drug concentration. The IC50 value was then calculated as the concentration of abacavir that inhibited viral replication by 50% compared to the no-drug control.
Cytotoxicity Assays (CC50)
CC50 assays were conducted in parallel with the antiviral assays. The same experimental setup was used, but with uninfected cells. Cell viability was measured after the incubation period, typically using an MTT assay, which quantifies mitochondrial activity in living cells. The CC50 is the drug concentration that reduces cell viability by 50%.
In Vitro Resistance Profile
In vitro studies were also crucial for understanding the potential for HIV-1 to develop resistance to abacavir. Resistance was selected by passaging the virus in cell culture with gradually increasing concentrations of the drug.[6] Genetic analysis of the resulting resistant isolates identified key mutations in the reverse transcriptase gene. The primary mutations associated with reduced susceptibility to abacavir in these early studies were K65R, L74V, Y115F, and M184V.[6][10] It was noted that resistance to abacavir tends to develop relatively slowly.[9]
Conclusion
The early in vitro studies of this compound were instrumental in its development as an antiretroviral therapy. These experiments comprehensively defined its mechanism of action as a potent and selective inhibitor of HIV reverse transcriptase through competitive inhibition and DNA chain termination. Quantitative assays established its high potency against both laboratory and clinical HIV-1 isolates while demonstrating a wide therapeutic window with low cytotoxicity. Furthermore, these foundational studies provided the first insights into the genetic pathways of viral resistance. This body of evidence formed a robust preclinical data package that justified and guided the successful clinical evaluation of this compound for the treatment of HIV/AIDS.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: UV Spectrophotometric Method for the Estimation of Abacavir Sulfate in Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2][3] Accurate and reliable quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a simple, rapid, cost-effective, and sensitive analytical method for this purpose.[1][4] This application note details validated protocols for the estimation of this compound in tablets using UV spectrophotometry, compiling data from various established methods.
Principle of the Method The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution at a specific wavelength. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax), the concentration of this compound can be accurately determined by comparing it against a calibration curve prepared from standard solutions of known concentrations.
Experimental Protocols & Methodologies
This section outlines the detailed procedures for the determination of this compound. Multiple methods with different solvents and analytical wavelengths have been reported. The most common parameters are presented here.
1. Instrumentation and Materials
-
Instrument: A double-beam UV-Visible Spectrophotometer with 1 cm matched quartz cells.[2][5][6]
-
Chemicals and Reagents:
-
Apparatus: Calibrated volumetric flasks, pipettes, analytical balance, and sonicator.
2. Protocol 1: Method using 15% Phosphoric Acid and Distilled Water
This protocol is based on a method that utilizes a mixture of phosphoric acid and distilled water as the solvent.[1]
-
Step 2.1: Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of this compound (approx. 10-20 µg/mL) using distilled water as the solvent.
-
Scan the solution over the UV range of 200-400 nm against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For this method, the reported λmax is 283 nm .[1]
-
-
Step 2.2: Preparation of Standard Stock Solution
-
Step 2.3: Preparation of Calibration Curve
-
From the standard stock solution, pipette suitable aliquots (e.g., 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL) into a series of 10 mL volumetric flasks.[1]
-
Make up the volume to the mark with distilled water to get concentrations ranging from 5 to 30 µg/mL (or as required).[1]
-
Measure the absorbance of each solution at 283 nm against a distilled water blank.[1]
-
Plot a graph of absorbance versus concentration. The plot should be linear. Compute the regression equation (y = mx + c).[1]
-
-
Step 2.4: Preparation of Sample Solution from Tablets
-
Weigh and powder 20 this compound tablets to determine the average weight.[1]
-
Accurately weigh a quantity of the tablet powder equivalent to 300 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add 10 mL of 15% phosphoric acid and 40 mL of distilled water. Sonicate for 10 minutes to ensure complete dissolution of the drug.[1]
-
Make up the volume to 100 mL with distilled water and filter the solution through Whatman filter paper No. 41.[1]
-
From the filtrate, perform suitable serial dilutions with distilled water to obtain a final concentration within the linearity range of the calibration curve (e.g., 5-30 µg/mL).[1]
-
-
Step 2.5: Estimation of this compound in Tablets
-
Measure the absorbance of the final sample solution at 283 nm.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of this compound in the tablet formulation using the following formula: Amount (mg/tablet) = (C × DF × V × AW) / (W) Where:
-
C = Concentration from the calibration curve (µg/mL)
-
DF = Dilution Factor
-
V = Initial volume of the sample stock solution (mL)
-
AW = Average weight of one tablet (mg)
-
W = Weight of tablet powder taken (mg)
-
-
Data Presentation: Summary of Methods and Validation Parameters
The following tables summarize quantitative data from various published UV spectrophotometric methods for this compound estimation, allowing for easy comparison.
Table 1: Comparison of Reported UV Spectrophotometric Methods
| Method/Solvent System | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 15% Phosphoric Acid / Distilled Water | 283 | 5 - 30 | 0.9998 | [1] |
| Double Distilled Water | 285 | 5 - 35 | Not explicitly stated, but linearity was confirmed | [2] |
| Methanol | 286 | 0 - 10 | 0.9989 | [7] |
| 0.1N HCl | 296 | 2 - 16 | 0.999 | [11] |
| Methanol / 1% Ortho Phosphoric Acid | 249 | 0 - 40 | 0.99939 | [4][8] |
| Methanol | 256 | 5 - 25 | Not explicitly stated, but linearity was confirmed | [9] |
Table 2: Summary of Method Validation Parameters
| Parameter | Reported Values | Reference |
| Accuracy (% Recovery) | > 99% | [1] |
| 99.76% - 100.07% | [4][8] | |
| 99.61% - 99.92% | [11] | |
| 98.75% - 101% | [9] | |
| Precision (% RSD) | < 2% | [6][11] |
| Intra-day: 0.960%, Inter-day: 0.153% | [11] | |
| Limit of Detection (LOD) | 0.5671 µg/mL | [1] |
| 0.1281 µg/mL | [11] | |
| 0.1074 µg/mL | [12] | |
| Limit of Quantification (LOQ) | 1.7187 µg/mL | [1] |
| 0.3843 µg/mL | [11] | |
| 0.3257 µg/mL | [12] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the UV spectrophotometric estimation of this compound in tablets.
Caption: Workflow for UV Spectrophotometric Analysis of this compound Tablets.
The described UV spectrophotometric methods are simple, accurate, precise, and economical for the routine quality control analysis of this compound in bulk and tablet dosage forms.[1][2][5] The validation data across multiple studies confirm that these methods are robust and reliable.[4][7][11] Researchers can select the most suitable solvent system and wavelength based on their laboratory resources and specific formulation excipients, ensuring the method is re-validated under their unique conditions as per ICH guidelines.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. jocpr.com [jocpr.com]
- 4. japsonline.com [japsonline.com]
- 5. tsijournals.com [tsijournals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijirset.com [ijirset.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Development and Validation of Uv-Spectrophotometric Method for Estimation of this compound Nanoparticles. | PDF [slideshare.net]
Application Notes and Protocols for the Use of Abacavir Sulfate in Long-Term HIV Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of abacavir sulfate in long-term Human Immunodeficiency Virus (HIV) treatment research. This document includes summaries of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that plays a significant role in the management of HIV-1 infection.[1] As a cornerstone of combination antiretroviral therapy (cART), it works by interfering with the HIV reverse transcriptase enzyme, which is crucial for the virus to replicate.[2] Abacavir is a prodrug that is converted intracellularly to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP is then incorporated into the growing viral DNA chain, causing premature chain termination and halting viral replication.[2]
Long-term successful HIV treatment hinges on sustained virologic suppression, improved immune function, and minimal long-term toxicity. While abacavir has demonstrated efficacy in maintaining viral suppression, its use is critically guided by pharmacogenetic screening to prevent a potentially life-threatening hypersensitivity reaction (HSR).[3]
Quantitative Data from Long-Term Studies
The following tables summarize key quantitative data from long-term clinical studies involving this compound.
Table 1: Efficacy of Abacavir-Containing Regimens in Long-Term Virologic Suppression
| Study / Regimen | Duration | Patient Population | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Key Findings |
| ACTG 5202 [3] | 96 weeks | Antiretroviral-naïve adults | Abacavir/lamivudine was less effective than tenofovir/emtricitabine in patients with baseline HIV-1 RNA ≥100,000 copies/mL. | Baseline viral load is a critical factor in selecting an abacavir-based regimen. |
| REPRIEVE (Exploratory Analysis) [3][4][5] | 96 months | Virologically suppressed adults on stable ART | Maintained virologic suppression in the majority of participants. | Focused on cardiovascular outcomes but confirmed sustained virologic control with abacavir-containing regimens in a low-to-moderate cardiovascular risk population.[4] |
| Abacavir Intensification Trial [6] | 36 weeks | Virologically suppressed adults on a protease inhibitor-containing regimen | No significant difference in maintaining virologic suppression between the abacavir intensification and placebo groups. | Adding abacavir to an already successful regimen did not provide additional virologic benefit.[6] |
Table 2: Safety and Tolerability of Long-Term this compound Use
| Adverse Event | Incidence | Study Population | Key Findings and Recommendations |
| Hypersensitivity Reaction (HSR) | 5-8% in unscreened populations[7] | Primarily in patients with the HLA-B5701 allele | Mandatory HLA-B5701 screening prior to initiation of abacavir is the standard of care and significantly reduces the incidence of HSR.[3] |
| Major Adverse Cardiovascular Events (MACE) | Increased risk in patients with current or past abacavir exposure (HR 1.42 and 1.50, respectively)[4][5] | Adults with HIV in the REPRIEVE trial[4][5] | The risk of cardiovascular events should be considered, particularly in patients with underlying cardiovascular risk factors.[3] |
| Lipodystrophy (Fat Redistribution) | Can occur with long-term ART, including abacavir-containing regimens. | Patients on long-term antiretroviral therapy. | Monitoring for metabolic changes is recommended. |
| Common Side Effects | Nausea, headache, diarrhea, fatigue, rash, and sleep disturbances.[4] | General HIV-positive population. | These are generally manageable and may resolve over time. |
Experimental Protocols
Detailed methodologies for key experiments in abacavir research are provided below.
HLA-B*5701 Genotyping
Objective: To identify individuals at high risk of developing an abacavir hypersensitivity reaction.
Principle: This assay uses real-time polymerase chain reaction (PCR) with sequence-specific primers to detect the presence of the HLA-B*5701 allele in a patient's genomic DNA.
Materials:
-
Whole blood or saliva sample
-
DNA extraction kit
-
Real-time PCR instrument
-
HLA-B*5701 sequence-specific primers and probes
-
PCR master mix
-
Positive and negative controls
Procedure:
-
Sample Collection: Collect a whole blood sample in an EDTA tube or a saliva sample according to standard procedures.[7][8]
-
DNA Extraction: Isolate genomic DNA from the collected sample using a validated DNA extraction kit, following the manufacturer's instructions.
-
PCR Reaction Setup:
-
Prepare a master mix containing the PCR buffer, dNTPs, forward and reverse primers specific for HLA-B*5701, a fluorescently labeled probe, and Taq polymerase.
-
Aliquot the master mix into PCR tubes or a 96-well plate.
-
Add a standardized amount of the extracted patient DNA, positive control DNA (known HLA-B*5701 positive), and negative control (nuclease-free water) to their respective wells.
-
-
Real-Time PCR Amplification:
-
Place the PCR plate in a real-time PCR thermocycler.
-
Run the following thermal cycling program (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (with fluorescence data collection)
-
-
-
-
Data Analysis:
-
The real-time PCR software will generate amplification plots.
-
A positive result for HLA-B*5701 is indicated by an exponential increase in fluorescence that crosses a predetermined threshold, similar to the positive control. The negative control should show no amplification.
-
HIV-1 Viral Load Quantification
Objective: To measure the number of HIV-1 RNA copies in a patient's plasma to monitor treatment efficacy.
Principle: This protocol utilizes a one-step real-time reverse transcription PCR (RT-PCR) to quantify viral RNA. The viral RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction.
Materials:
-
Plasma sample
-
Viral RNA extraction kit
-
One-step RT-PCR kit with a thermostable DNA polymerase
-
HIV-1 specific primers and a fluorescently labeled probe (targeting a conserved region of the gag gene)
-
Quantitative RNA standards with known copy numbers
-
Real-time PCR instrument
Procedure:
-
Sample Preparation:
-
Collect whole blood in an EDTA tube and separate the plasma by centrifugation.
-
Extract viral RNA from the plasma using a validated RNA extraction kit.
-
-
RT-PCR Reaction Setup:
-
Prepare a master mix containing the RT-PCR buffer, reverse transcriptase, DNA polymerase, primers, and probe.
-
Aliquot the master mix into PCR tubes or a plate.
-
Add the extracted viral RNA, a series of quantitative RNA standards, a positive control, and a negative control to their designated wells.
-
-
Real-Time RT-PCR:
-
Run the following program on a real-time PCR instrument:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 15 minutes
-
45 cycles of:
-
Denaturation: 94°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (with fluorescence data collection)
-
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values of the quantitative standards against their known copy numbers.
-
Determine the viral load of the patient samples by interpolating their Ct values on the standard curve. The result is expressed as HIV-1 RNA copies/mL of plasma.
-
CD4+ T-Cell Count
Objective: To enumerate the number of CD4+ T-lymphocytes in a patient's blood to assess their immune status.
Principle: This method uses flow cytometry to identify and count CD4+ T-cells based on their specific cell surface antigens.
Materials:
-
Whole blood sample collected in an EDTA tube
-
Fluorochrome-labeled monoclonal antibodies (anti-CD4, anti-CD3, anti-CD45)
-
Lysing solution
-
Fixative solution (e.g., paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Staining:
-
Aliquot a specific volume of whole blood into a test tube.
-
Add the cocktail of fluorochrome-labeled monoclonal antibodies to the blood and incubate in the dark at room temperature for 15-20 minutes. This allows the antibodies to bind to their respective antigens on the T-cells.
-
-
Red Blood Cell Lysis:
-
Add a lysing solution to the tube to break open the red blood cells, leaving the white blood cells intact.
-
Incubate for a specified time.
-
-
Fixation:
-
Add a fixative solution to preserve the cells and inactivate any potential infectious agents.
-
-
Flow Cytometry Analysis:
-
Acquire the sample on a flow cytometer. The instrument uses lasers to excite the fluorochromes attached to the antibodies, and detectors measure the emitted light.
-
Gate on the lymphocyte population based on their forward and side scatter properties (a measure of size and granularity).
-
Within the lymphocyte gate, identify the T-cell population (CD3+ cells) and then the helper T-cell subpopulation (CD3+CD4+ cells).
-
-
Data Calculation:
-
The flow cytometer software calculates the percentage of CD4+ T-cells within the total lymphocyte population.
-
The absolute CD4+ T-cell count (cells/µL) is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC) performed on the same blood sample.[9][10]
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Abacavir Hypersensitivity Reaction Signaling Pathway
Caption: Signaling pathway of abacavir hypersensitivity.
Experimental Workflow for Patient Management
Caption: Experimental workflow for patient management.
References
- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. Global “expiration” of abacavir in adults with HIV: a rapid review of safety and efficacy concerns challenging its role in modern ART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eatg.org [eatg.org]
- 5. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk [clinicaltrialsarena.com]
- 6. A Randomized, Placebo-Controlled Trial of Abacavir Intensification in HIV-1–Infected Adults With Virologic Suppression on a Protease Inhibitor–Containing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1997 Revised Guidelines for Performing CD4+ T-Cell Determinations in Persons Infected with Human Immunodeficiency Virus (HIV) [cdc.gov]
- 10. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
Application Notes and Protocols for the Analytical Method Validation of Abacavir Sulfate in Pharmaceutical Formulations
Introduction
Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. Ensuring the quality, efficacy, and safety of this compound pharmaceutical formulations is paramount. This requires robust and validated analytical methods for the quantification of the active pharmaceutical ingredient (API) and the detection of any impurities or degradation products. These application notes provide detailed protocols for the validation of analytical methods for this compound in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) guidelines. The methodologies described herein are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound products.
Two primary analytical techniques are detailed: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a simpler, more rapid Ultraviolet (UV) Spectrophotometry method for routine quality control.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is designed to be stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products and any process-related impurities.
Experimental Protocol: HPLC Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 μm particle size.[1]
-
Mobile Phase A: 0.10% v/v o-phosphoric acid in water.[1]
-
Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol.[1]
-
Gradient Program: To be optimized based on the specific system to ensure adequate separation of abacavir from its impurities and degradation products.
-
Flow Rate: 0.40 mL/min.[1]
-
Detection Wavelength: 286 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 45°C.[3]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a concentration of 0.10 mg/mL.[1]
-
Sample Solution (Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 300 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile), sonicate for 15 minutes, and then dilute to volume with the same solvent. Filter the solution and further dilute to a final concentration of 0.10 mg/mL.[2][4]
-
Impurity Stock Solutions: Prepare stock solutions of known impurities at a concentration of 0.10 mg/mL in a water:acetonitrile (1:1 v/v) mixture.[1]
3. Validation Parameters:
-
Specificity (Forced Degradation Studies):
-
Acid Hydrolysis: Reflux 50 mg of this compound with 5 mL of 1N HCl at 80°C for 30 minutes. Cool and neutralize with 1N NaOH.[5]
-
Base Hydrolysis: Reflux 50 mg of this compound with 5 mL of 1N NaOH at 80°C for 30 minutes. Cool and neutralize with 1N HCl.[5]
-
Oxidative Degradation: Treat 50 mg of this compound with 5 mL of 30% hydrogen peroxide at room temperature for a specified time.[5]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a defined period.
-
Analyze all stressed samples to demonstrate that the method can separate the degradation products from the main peak of this compound. This compound has been found to be susceptible to degradation under acidic and oxidative conditions, while being relatively stable to base hydrolysis and thermal stress.[5][6][7]
-
-
Linearity:
-
Prepare a series of at least five solutions of this compound ranging from 50% to 150% of the target analyte concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).[1]
-
Inject each solution and plot the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[8][9]
-
Intermediate Precision (Inter-day Precision): Analyze the same samples on two different days by different analysts. The %RSD should be ≤ 2%.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[2]
-
-
Robustness:
-
Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±1 nm) and assess the effect on the results.[2] The system suitability parameters should remain within acceptable limits.
-
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| Specificity | No interference from placebo, impurities, or degradation products | Method is specific and stability-indicating |
| Linearity Range | 50 - 150 µg/mL | 10 - 35 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.34% - 99.52%[8] |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.44% - 1.08%[2] |
| - Intermediate (Inter-day) | ≤ 2.0% | 0.49% - 0.91%[2] |
| LOD | Report Value | 0.66 µg/mL[2] |
| LOQ | Report Value | 2.01 µg/mL[2] |
| Robustness | No significant impact on results | Method is robust |
UV Spectrophotometry Method
This method is suitable for the routine quantitative analysis of this compound in tablet dosage forms where a stability-indicating method is not required.
Experimental Protocol: UV Spectrophotometry Method Validation
1. Instrumentation and Reagents:
-
Spectrophotometer: A double beam UV-Visible spectrophotometer.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 50 mg of this compound reference standard and dissolve it in 50 mL of double distilled water to get a concentration of 1 mg/mL. Further dilute to obtain working standards.[8]
-
Sample Solution (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to one tablet's labeled amount of this compound into a volumetric flask. Dissolve in the chosen solvent, sonicate, filter, and dilute to a suitable concentration for measurement.[10]
3. Validation Parameters:
-
Determination of λmax:
-
Scan a dilute solution of this compound (e.g., 20 µg/mL) in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax is around 285 nm.[8]
-
-
Linearity:
-
Prepare a series of dilutions from the stock solution to cover a concentration range of 5-35 µg/mL.[8]
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus concentration and determine the correlation coefficient.
-
-
Accuracy (% Recovery):
-
Perform recovery studies by the standard addition method at three levels (e.g., 80%, 100%, 120%).[8]
-
Calculate the percentage recovery.
-
-
Precision:
-
Intra-day Precision: Analyze a specific concentration of this compound six times on the same day.
-
Inter-day Precision: Analyze the same concentration on three different days.
-
Calculate the %RSD for both.
-
Data Presentation: UV Spectrophotometry Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| λmax | Report Value | 285 nm[8] |
| Linearity Range | 5 - 35 µg/mL | 5 - 40 µg/mL[8] |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.999[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.29% - 99.52%[8] |
| Precision (%RSD) | ||
| - Intra-day | ≤ 2.0% | < 1.0% |
| - Inter-day | ≤ 2.0% | < 1.5% |
| LOD | Report Value | 0.5671 µg/ml[10] |
| LOQ | Report Value | 1.7187 µg/ml[10] |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Forced Degradation Pathway of this compound.
References
- 1. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. A validated rp-hplc method for abacavir sulphate | International Journal of Current Research [journalcra.com]
- 4. ijpsr.info [ijpsr.info]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. [PDF] Forced degradation study of this compound under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]
- 7. NIScPR Online Periodical Repository: Forced degradation study of this compound under the frame of genotoxic impurity [nopr.niscpr.res.in]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. rjptonline.org [rjptonline.org]
- 11. jocpr.com [jocpr.com]
Application Note: Determination of Abacavir and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection.[1][2] Monitoring its plasma concentrations, along with its major metabolites, is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. This application note provides a detailed protocol for the simultaneous determination of abacavir and its primary inactive metabolites, a carboxylate and a glucuronide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Abacavir is primarily metabolized in the liver by alcohol dehydrogenase and UDP-glucuronosyltransferase.[1][3][4] Less than 2% of the drug is excreted unchanged in urine.[1][3][4]
Metabolic Pathway of Abacavir
Abacavir undergoes extensive metabolism to form two major inactive metabolites: a carboxylate metabolite and a glucuronide metabolite.[1][3][4] The metabolism is primarily carried out by hepatic enzymes, alcohol dehydrogenase and glucuronyl transferase.[2] Understanding this pathway is essential for interpreting pharmacokinetic data.
Caption: Metabolic pathway of abacavir.
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of abacavir and its metabolites from human plasma.
Materials and Reagents
-
Abacavir sulfate reference standard
-
Internal Standard (e.g., Granisetron or isotopically labeled abacavir)[5]
-
HPLC-grade methanol, acetonitrile, ethyl acetate, dichloromethane[6]
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[5]
-
Add the internal standard solution.
-
Add 1 mL of a mixture of ethyl acetate and dichloromethane (90:10, v/v).[5]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS system. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 or C8 analytical column (e.g., Gemini C18, 150 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min[5] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Start with 5-10% B, ramp up to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions for Abacavir and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Abacavir | 287.2 | 191.2 | 15 - 25 |
| Carboxylate Metabolite | 301.2 | 205.1 | 15 - 25 |
| Glucuronide Metabolite | 463.2 | 287.2 | 20 - 30 |
| Internal Standard (Granisetron) | 313.1 | 138.2 | 20 - 30 |
Note: The exact m/z values and collision energies may need to be optimized.
Experimental Workflow
The overall workflow for the determination of abacavir and its metabolites is depicted below.
Caption: LC-MS/MS workflow for abacavir analysis.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of abacavir and its metabolites spiked into blank plasma. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression analysis is then used to determine the concentration of the analytes in the unknown samples.
Table 4: Typical Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL |
| Accuracy | 85 - 115% (± 20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of abacavir and its major metabolites in human plasma. This protocol can be readily adapted for various research and clinical applications, including pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
References
- 1. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Abacavir Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro studies to investigate potential drug-drug interactions (DDIs) with abacavir. The protocols outlined below are essential for preclinical safety assessment and to inform clinical study design.
Introduction
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Understanding its potential for drug-drug interactions is crucial for patient safety and therapeutic efficacy. Abacavir is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes.[1][2] Unlike many other antiretrovirals, it is not a significant substrate or inhibitor of the cytochrome P450 (CYP) enzyme system at clinically relevant concentrations.[1][2][3] Therefore, in vitro DDI studies for abacavir should focus on its primary metabolic pathways and its interactions with drug transporters.
Key Areas for In Vitro Investigation
-
Metabolic Enzyme Interactions: Assessing the potential of co-administered drugs to inhibit or induce ADH and UGT enzymes responsible for abacavir metabolism.
-
Drug Transporter Interactions: Determining if abacavir is a substrate or inhibitor of key uptake and efflux transporters, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP).
-
Cytotoxicity: Evaluating the cytotoxic potential of abacavir in combination with other drugs.
-
Immunogenicity: Investigating the potential for drug interactions to influence abacavir-induced hypersensitivity reactions, particularly in the context of the HLA-B*57:01 allele.
Section 1: Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Abacavir DDIs
The following diagram outlines a general workflow for the in vitro assessment of abacavir drug-drug interactions.
Caption: Workflow for in vitro abacavir DDI studies.
Abacavir Metabolic Pathway
This diagram illustrates the primary metabolic pathways of abacavir in humans.
Caption: Primary metabolic pathways of abacavir.
Abacavir Hypersensitivity Signaling
A simplified diagram showing the interaction of abacavir with HLA-B*57:01, leading to T-cell activation.
Caption: Abacavir hypersensitivity T-cell activation.
Section 2: Experimental Protocols
Protocol 1: Cytotoxicity Assessment of Abacavir in Combination with a Co-administered Drug
Objective: To determine the cytotoxic effects of abacavir in combination with a test compound on a relevant human cell line.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Abacavir and the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Preparation: Prepare a dilution series of abacavir and the test compound, both alone and in combination, in cell culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 2: In Vitro Inhibition of Abacavir Metabolism
Objective: To assess the potential of a test compound to inhibit the ADH- and UGT-mediated metabolism of abacavir.
Materials:
-
Human liver cytosol and human liver microsomes (HLM).
-
Abacavir and the test compound.
-
Cofactors: NAD+ for ADH; UDPGA for UGTs.
-
Incubation buffer (e.g., potassium phosphate buffer).
-
Acetonitrile with an internal standard for reaction termination.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare stock solutions of abacavir, the test compound, and positive control inhibitors (e.g., 4-methylpyrazole for ADH).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver cytosol or HLM, buffer, and the test compound at various concentrations. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Add abacavir and the appropriate cofactor (NAD+ for cytosol, UDPGA for HLM) to initiate the reaction.
-
Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. The reaction should be in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the 5'-carboxylate and 5'-glucuronide metabolites of abacavir.
-
Data Analysis: Calculate the rate of metabolite formation and determine the IC50 value for the test compound.
Protocol 3: Transporter Interaction Studies
Objective: To determine if abacavir is a substrate or inhibitor of MDR1 and BCRP transporters.
Part A: Substrate Assessment (Bidirectional Transport Assay)
Materials:
-
Caco-2 or MDCK cells stably transfected with MDR1 or BCRP, grown on permeable supports (e.g., Transwell inserts).
-
Transport buffer (e.g., HBSS).
-
Abacavir.
-
Positive control substrates and inhibitors (e.g., digoxin and verapamil for MDR1).
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture the cells on permeable supports until a confluent monolayer is formed, confirmed by TEER measurement.
-
Assay Setup: Wash the cell monolayers with transport buffer. Add abacavir to either the apical (A) or basolateral (B) chamber.
-
Incubation: Incubate for 2 hours at 37°C. Collect samples from the receiver chamber at specified time points.
-
Sample Analysis: Quantify the concentration of abacavir in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux. Repeat the experiment in the presence of a known inhibitor to confirm transporter involvement.
Part B: Inhibition Assessment
Procedure:
-
Follow the procedure for the substrate assessment, using a known probe substrate for the transporter of interest (e.g., digoxin for MDR1).
-
Perform the transport assay in the presence and absence of various concentrations of abacavir.
-
Calculate the IC50 of abacavir for the inhibition of the probe substrate's transport.
Section 3: Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of Abacavir in Combination with Drug X
| Compound(s) | Cell Line | IC50 (µM) ± SD |
| Abacavir | HepG2 | >100 |
| Drug X | HepG2 | 75 ± 5.2 |
| Abacavir + Drug X | HepG2 | 68 ± 4.9 |
Table 2: Inhibition of Abacavir Metabolism by Drug Y
| Metabolic Pathway | Enzyme Source | Inhibitor | IC50 (µM) ± SD |
| Carboxylate Formation | Human Liver Cytosol | Drug Y | 25 ± 3.1 |
| Glucuronide Formation | Human Liver Microsomes | Drug Y | >50 |
Table 3: Interaction of Abacavir with Efflux Transporters
| Transporter | Assay Type | Parameter | Value | Conclusion |
| MDR1 | Bidirectional Transport | Efflux Ratio | 2.5 | Weak Substrate |
| BCRP | Bidirectional Transport | Efflux Ratio | 3.1 | Substrate |
| MDR1 | Inhibition (Digoxin) | IC50 (µM) | >100 | Not an Inhibitor |
| BCRP | Inhibition (Prazosin) | IC50 (µM) | 85 ± 9.4 | Weak Inhibitor |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Abacavir Sulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of abacavir sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The aqueous solubility of this compound has been reported with some variability across different sources. In distilled water at 25°C, its solubility is approximately 77 mg/mL.[1][2][3] However, in a phosphate-buffered saline (PBS) solution at pH 7.2, the solubility is significantly lower, around 1 mg/mL.[4] Other sources have reported solubility in water to be ≥17 mg/mL and 67 mg/mL at 25°C.[5] A detailed summary of its solubility in various aqueous media at 37°C is provided in the data tables below.
Q2: Why is the solubility of this compound a concern in research and development?
A2: Poor aqueous solubility can be a significant hurdle in drug development. For in vitro experiments, achieving the desired concentration in aqueous buffers for biological assays can be challenging. In formulation development, low solubility can lead to poor dissolution and subsequently, low and variable oral bioavailability, which can compromise therapeutic efficacy.
Q3: What are the general strategies to improve the aqueous solubility of a poorly soluble drug like this compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modification strategies.
-
Physical Modifications: These include particle size reduction (micronization and nanocrystallization), modification of the drug's crystal habit (polymorphs), and creating solid dispersions in inert carriers.[6][7]
-
Chemical Modifications: These strategies involve pH adjustment, the use of co-solvents, salt formation, cocrystallization, the use of surfactants, and complexation with agents like cyclodextrins.[7][8]
Q4: Have any specific techniques been successfully applied to improve the solubility of this compound?
A4: Yes, several methods have been investigated with positive results for this compound and similar compounds:
-
Cocrystallization: Forming multicomponent crystals of abacavir with dicarboxylic acids, such as oxalic acid, has been shown to increase its aqueous solubility by as much as two-fold.[9]
-
Liposomal Formulations: Encapsulating abacavir in liposomes has been explored as a method to improve both its solubility and dissolution rate.[10]
-
Nanocrystallization: While not specifically reported for this compound in the provided context, this technique has proven effective for other antiviral drugs like atazanavir sulfate, suggesting its potential applicability.[11]
-
Solid Dispersions: This is a widely used technique for improving the solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier.[6]
Troubleshooting Guides
Issue: I am unable to dissolve a sufficient amount of this compound in my aqueous buffer (e.g., PBS pH 7.4) for my cell-based assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility at neutral pH | 1. pH Adjustment: Abacavir has a pKa of 5.1.[1] Adjusting the pH of your buffer to a more acidic range (e.g., pH 4.5-5.5) can increase its solubility. Refer to the solubility data tables for pH-dependent solubility. | Increased concentration of dissolved this compound. |
| 2. Use of Co-solvents: Add a small percentage (e.g., 1-10%) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 to your aqueous buffer.[12][13] | Enhanced solubilization of the drug in the buffer system. | |
| Precipitation of the drug over time | 1. Prepare fresh solutions: Aqueous solutions of this compound may not be stable for extended periods. It is recommended to prepare fresh solutions for each experiment.[4] | Minimized precipitation and consistent drug concentration. |
| 2. Inclusion of Solubilizing Excipients: Consider incorporating cyclodextrins or non-ionic surfactants at low concentrations in your buffer to maintain the drug in solution. | Improved stability of the aqueous drug solution. |
Issue: My this compound formulation shows poor and inconsistent dissolution during in vitro testing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug particle size is too large | 1. Micronization/Nanonization: Reduce the particle size of the this compound powder using techniques like milling or high-pressure homogenization to create nanocrystals.[14] | Increased surface area leading to a faster dissolution rate. |
| Crystalline form has low solubility | 1. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, PEGs).[6][15] | The drug is dispersed in an amorphous state, which has higher apparent solubility and faster dissolution. |
| 2. Cocrystallization: Form cocrystals of abacavir with a suitable coformer, such as a dicarboxylic acid.[9] | The resulting cocrystal will have different physicochemical properties, including potentially higher solubility and dissolution rate. |
Data Presentation
Table 1: Solubility of this compound in Various Aqueous Media at 37°C
| Solvent/Medium | pH | Solubility (mg/mL) | Reference |
| Water | 7.0 | 30.459 | [16] |
| 0.1N HCl | 1.01 | 93.744 | [16] |
| Simulated Gastric Fluid (SGF) | - | 163.017 | [16] |
| Simulated Intestinal Fluid (SIF) | - | 146.838 | [16] |
| Phosphate Buffer | 2.5 | 125.697 | [16] |
| Phosphate Buffer | 3.0 | 126.376 | [16] |
| Acetate Buffer | 4.5 | 168.753 | [16] |
| Phosphate Buffer | 4.5 | 136.816 | [16] |
| Phosphate Buffer | 5.0 | 166.426 | [16] |
| Phosphate Buffer | 5.5 | 108.492 | [16] |
| Phosphate Buffer | 6.0 | 145.995 | [16] |
| Phosphate Buffer | 6.8 | 150.467 | [16] |
| Phosphate Buffer | 7.0 | 149.571 | [16] |
| Phosphate Buffer | 7.5 | 159.219 | [16] |
| Phosphate Buffer | 8.0 | 177.146 | [16] |
Table 2: Reported Solubility of this compound at 25°C
| Solvent | Solubility | Reference |
| Distilled Water | ~77 mg/mL | [1][2][3] |
| Water | ≥17 mg/mL | |
| Water | 67 mg/mL | [5] |
| PBS (pH 7.2) | ~1 mg/mL | [4] |
| DMSO | ~0.15 mg/mL | [4] |
Experimental Protocols
Protocol 1: Solubility Enhancement by Cocrystallization (Solvent Evaporation Method)
This protocol is a general guideline based on common cocrystallization techniques.[17][18]
-
Coformer Selection: Choose a suitable coformer. Dicarboxylic acids have been shown to be effective for abacavir.[9]
-
Stoichiometric Measurement: Accurately weigh equimolar amounts of this compound and the selected coformer.
-
Dissolution: Dissolve both components in a minimal amount of a suitable solvent or solvent mixture in which both are soluble. Gentle heating or sonication may be applied to facilitate dissolution.
-
Stirring: Stir the solution at a constant temperature for a defined period (e.g., 2-4 hours) to encourage the formation of supramolecular synthons.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
Crystal Collection and Drying: Collect the resulting crystals and dry them under vacuum.
-
Characterization: Characterize the new solid phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm cocrystal formation.
-
Solubility and Dissolution Testing: Determine the aqueous solubility and dissolution rate of the cocrystals and compare them to the pure this compound.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general procedure based on the thin-film hydration technique.[10][19][20]
-
Lipid Selection: Choose a suitable phospholipid composition (e.g., a mixture of a phosphatidylcholine and cholesterol).
-
Organic Phase Preparation: Dissolve the lipids in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., PBS) and dissolve the desired amount of this compound in it.
-
Hydration: Add the this compound solution to the round-bottom flask containing the lipid film. Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes, the resulting liposomal suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This is a general protocol for preparing solid dispersions.[6][15]
-
Carrier Selection: Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).[6]
-
Solvent Selection: Choose a common solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and ethanol).[7]
-
Dissolution: Dissolve both the this compound and the carrier in the selected solvent at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its solid-state properties (amorphous vs. crystalline) using PXRD and DSC.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Visualizations
Caption: Workflow for enhancing this compound solubility via cocrystallization.
Caption: Workflow for preparing this compound-loaded liposomes.
Caption: Strategies to overcome the poor solubility of this compound.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. This compound | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 188062-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. biomedgrid.com [biomedgrid.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eijppr.com [eijppr.com]
- 20. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in bioanalytical assays for abacavir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in bioanalytical assays for abacavir.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my abacavir assay?
A: A matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1] In bioanalytical methods, endogenous components of biological fluids like plasma can affect the accuracy, precision, and sensitivity of the assay.[2][3] Phospholipids are a major cause of matrix effects, particularly with protein precipitation sample preparation, as they can co-extract with the analyte and interfere with the ionization process in the mass spectrometer.[4][5] This can lead to unreliable and irreproducible results for abacavir quantification.[2]
Q2: How can I determine if matrix effects are compromising my results?
A: Two primary methods are used to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] A standard solution of abacavir is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[6] Any dip or rise in the abacavir signal baseline indicates the retention time of interfering matrix components.[6]
-
Post-Extraction Spike Analysis: This is the "gold standard" quantitative approach.[6] The response of abacavir in a blank matrix extract that has been spiked after extraction is compared to the response of abacavir in a neat solvent solution at the same concentration.[6][7] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[6]
Q3: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the most effective strategy to compensate for matrix effects.[3][8] A SIL-IS, such as Abacavir-d4, has nearly identical chemical and physical properties to abacavir and will co-elute, experiencing the same degree of ionization suppression or enhancement.[8][9] This allows for accurate correction, as the ratio of the analyte to the IS remains constant.
Q4: Which sample preparation technique is best for minimizing matrix effects for abacavir?
A: The choice depends on a balance of throughput needs and the required cleanliness of the sample.
-
Protein Precipitation (PPT): This is a rapid and simple method, but it is less effective at removing phospholipids, a primary source of matrix effects.[2][5][10] Diluting the supernatant post-precipitation can help mitigate this issue if sensitivity is not compromised.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning abacavir into an immiscible organic solvent, leaving many matrix components behind.[4][10] It is effective at removing proteins, salts, and phospholipids.[10]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering components and can provide the cleanest extracts.[11][12] Newer SPE sorbents are specifically designed to remove phospholipids, significantly reducing matrix effects.[11][13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your abacavir assay.
Quantitative Data Summary
The following table summarizes performance data from a validated LC-MS/MS method for abacavir in human plasma using Liquid-Liquid Extraction (LLE).[14][15]
| Quality Control Level | Nominal Conc. (ng/mL) | Mean Recovery (%) [CV%] | Process Efficiency (%) [CV%] | Absolute Matrix Effect (%) |
| LQC (Low) | 88.6 | 86.8 [2.35] | 87.9 [3.45] | 101.3 [2.98] |
| MQC (Medium) | 4423.8 | 87.1 [1.98] | 88.5 [2.01] | 101.6 [1.87] |
| HQC (High) | 7520.5 | 86.5 [2.11] | 87.3 [2.56] | 100.9 [2.23] |
| Data sourced from a study utilizing LLE with ethyl acetate and dichloromethane.[14][15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for abacavir quantification in human plasma.[15][16]
-
Sample Preparation: Aliquot 100 µL of human plasma into a clean tube.
-
Add Internal Standard: Spike the plasma with the internal standard (e.g., granisetron or Abacavir-d4) and vortex for 10 seconds.[15]
-
Extraction: Add 2.0 mL of an ethyl acetate-dichloromethane mixture (90:10, v/v).[15][16]
-
Vortex & Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[15]
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[14]
-
Injection: Inject the desired volume (e.g., 2 µL) into the LC-MS/MS system.[14]
Protocol 2: Protein Precipitation (PPT)
This is a general protocol for rapid sample cleanup.
-
Sample Preparation: Aliquot 100 µL of human plasma into a centrifuge tube.
-
Add Internal Standard: Spike the plasma with the internal standard and briefly vortex.
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma.[12][17]
-
Vortex & Centrifuge: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[12]
-
(Optional) Dilution: To further reduce potential matrix effects, dilute the supernatant with the mobile phase before injection.[4]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for using SPE for sample cleanup. Specific sorbents and solvents should be optimized for abacavir.
-
Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[11][13]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. Pre-treatment may involve dilution or pH adjustment.
-
Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove polar interferences.[11]
-
Elution: Elute abacavir and the internal standard from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Method Selection Guide
The choice of sample preparation is critical for mitigating matrix effects. This diagram outlines a decision-making process for selecting an appropriate technique.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijstr.org [ijstr.org]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
Technical Support Center: Abacavir Sulfate Analysis by Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of abacavir sulfate by reverse-phase high-performance liquid chromatography (RP-HPLC), with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the primary causes of peak tailing for a basic compound like this compound in RP-HPLC?
Peak tailing for this compound, a basic compound with a pKa of approximately 5.01, is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common causes include:
-
Silanol Interactions: Abacavir, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[3][4][5] These interactions are a primary cause of peak tailing, especially at a mobile phase pH above 3.0.[4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of abacavir (around 5.01), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3]
-
Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may fail to maintain a consistent pH on the column, leading to poor peak shape.[6][7] Mobile phases without a buffer can result in unsymmetrical peaks and poor reproducibility.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[6][8] This is often indicated by a peak shape resembling a right triangle.[9]
-
Column Contamination and Voids: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can distort the sample flow path, causing tailing for all peaks in the chromatogram.[4][8][10]
Q2: My this compound peak is tailing. What is the first thing I should check?
The first step is to determine if the tailing is specific to the abacavir peak or if all peaks in the chromatogram are affected.
-
If only the abacavir peak (or other basic compounds) is tailing: The issue is likely chemical in nature. The most probable causes are secondary interactions with silanol groups or an inappropriate mobile phase pH.[11] Start by evaluating your mobile phase pH and buffer concentration.
-
If all peaks are tailing: This suggests a physical or system-wide problem. The most common causes are a partially blocked column inlet frit or a void in the column packing.[10] Another possibility is extra-column band broadening due to long or wide-bore tubing.[3][6]
Below is a logical workflow to troubleshoot peak tailing:
Caption: Troubleshooting workflow for abacavir peak tailing.
Q3: How does mobile phase pH affect this compound peak shape and how can I optimize it?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like abacavir.[11]
-
Mechanism: Abacavir has a pKa of about 5.01.[1][2] At a pH near its pKa, it will exist as a mixture of protonated (charged) and neutral (uncharged) forms, leading to peak broadening.[3] At a higher pH (e.g., > 7), the silanol groups on the silica packing become deprotonated (negatively charged) and can strongly interact with the protonated (positively charged) abacavir, causing significant tailing.[12]
-
Optimization Strategy: To minimize silanol interactions and ensure a single ionic form of the analyte, it is recommended to work at a low pH.[6][13] By adjusting the mobile phase pH to a value at least 2 units below the analyte's pKa (i.e., pH ≈ 3), the silanol groups are protonated (neutral), and the basic analyte is fully protonated (positively charged).[11] This minimizes secondary ionic interactions, leading to a much-improved peak shape. Many successful methods for abacavir use a mobile phase pH in the range of 2.7 to 4.2.[14][15][16]
Q4: Can my choice of column affect peak tailing for this compound?
Absolutely. The choice of the stationary phase is crucial for minimizing peak tailing with basic compounds.
-
Column Chemistry: Modern HPLC columns made with high-purity silica have a lower concentration of acidic silanol groups and trace metals, which reduces peak tailing.[5]
-
End-capping: Using an "end-capped" column is highly recommended.[4][6] End-capping chemically bonds a small, inert molecule (like a trimethylsilyl group) to the residual silanol groups, effectively shielding them from interacting with basic analytes like abacavir.[4]
-
Column Types: C18 or C8 columns from reputable manufacturers that are specified for use with basic compounds generally provide good peak shapes. Several validated methods for abacavir successfully use C18 or C8 columns.[17][18][19]
Data Presentation: HPLC Method Parameters
The following table summarizes chromatographic conditions from various validated RP-HPLC methods for the analysis of this compound. This data can be used as a starting point for method development and troubleshooting.
| Parameter | Method 1[17] | Method 2[14] | Method 3[18] | Method 4[16] |
| Stationary Phase | Grace C18 (150 x 4.6 mm, 3µm) | Inertsil ODS (250 x 4.6 mm, 5µm) | Acquity BEH C8 (50 x 2.1 mm, 1.7µm) | RPC-18 |
| Mobile Phase | 10 mM KH2PO4 Buffer : ACN (70:30, v/v) | 10mM KH2PO4 Buffer : ACN (40:60, v/v) | 0.1% o-phosphoric acid in Water / Methanol | 0.05 M KH2PO4 : ACN (50:50, v/v) |
| pH | Not Specified | 4.0 | Not Specified (acidic) | 4.2 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Detection (λmax) | 286 nm | 287 nm | 220 nm | 220 nm |
| Retention Time | ~4.5 min | ~2.4 min | Not specified | ~3.6 min |
| Tailing Factor | < 2.0 | Not Specified | > 2.0 (for some impurities) | Not Specified |
Experimental Protocols
Protocol: General RP-HPLC Method for this compound Analysis
This protocol provides a general methodology based on common practices for analyzing this compound. It should be adapted and validated for specific applications.
1. Materials and Reagents:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol
-
Potassium Dihydrogen Phosphate (KH2PO4), analytical grade
-
Orthophosphoric Acid (H3PO4), analytical grade
-
High-purity water (e.g., Milli-Q)
-
0.45 µm syringe filters
2. Preparation of Mobile Phase (Example: 10 mM KH2PO4 Buffer : ACN at pH 3.0):
-
Weigh 1.36 g of KH2PO4 and dissolve it in 1000 mL of high-purity water to make a 10 mM solution.
-
Filter the aqueous buffer solution through a 0.45 µm membrane filter.
-
Adjust the pH of the aqueous buffer to 3.0 using dilute orthophosphoric acid.
-
Prepare the final mobile phase by mixing the pH-adjusted buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v).[17]
-
Degas the mobile phase by sonication or vacuum filtration before use.
3. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.[17]
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.[17]
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-35 µg/mL).[17]
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of abacavir and transfer it to a 100 mL volumetric flask.[17]
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.[17]
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm), end-capped
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25-30°C)
-
Detection: UV at 286 nm[17]
6. System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0% and the USP tailing factor is ≤ 1.5.
References
- 1. Abacavir [drugfuture.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. support.waters.com [support.waters.com]
- 13. acdlabs.com [acdlabs.com]
- 14. ijpsr.info [ijpsr.info]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. asianpubs.org [asianpubs.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A validated rp-hplc method for abacavir sulphate | International Journal of Current Research [journalcra.com]
Technical Support Center: Optimizing Abacavir Degradation Product Separation
Welcome to the technical support center for the analysis of abacavir and its degradation products. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of gradient elution HPLC/UHPLC methods.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does abacavir typically degrade?
Abacavir sulfate is known to be susceptible to degradation under acidic hydrolysis and oxidative stress conditions.[1][2][3][4] It is generally found to be stable under basic hydrolysis, thermal stress, and photolytic conditions.[1][5]
Q2: Which type of HPLC column is most effective for separating abacavir from its degradation products?
While C18 columns are widely used, some studies have reported co-elution issues between abacavir and certain impurities on this stationary phase.[2] A C8 column (e.g., Waters Acquity BEH C8) has been shown to provide successful resolution where C18 columns failed.[2][3] The choice of column is a critical parameter in method development to achieve adequate separation.[2]
Q3: What are the common mobile phases used for this separation?
A common approach involves a gradient mixture of an aqueous acidic buffer and an organic modifier. Examples include:
-
Mobile Phase A: 0.10% v/v o-phosphoric acid in water; Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol.[2][3][4]
-
Mobile Phase A: 20 mM ammonium acetate; Mobile Phase B: Acetonitrile.[6][7]
-
Mobile Phase A: 0.05% Phosphoric acid in water; Mobile Phase B: Acetonitrile.[8]
The selection of the acid, buffer, and organic solvent can significantly impact the selectivity of the separation.[2]
Troubleshooting Guide
Issue 1: Poor Peak Resolution Between Abacavir and Degradation Products
Question: My chromatogram shows overlapping peaks for abacavir and one or more degradation products. How can I improve the resolution?
Answer: Poor resolution is a common issue, often caused by insufficient selectivity between the analytes. Here are several strategies to improve peak separation:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents offer different selectivities and can alter the elution order.[2]
-
Adjust pH: The retention of ionizable compounds like abacavir is highly dependent on the mobile phase pH. Adjusting the pH can significantly alter selectivity. Using a buffer is crucial to maintain a stable pH.[9][10]
-
Modify Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting peaks.
-
-
Change the Stationary Phase:
-
Adjust Physical Parameters:
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often improves resolution, although it will lengthen the run time.[10]
-
Change Column Temperature: Adjusting the column temperature can alter retention times and selectivity. Lower temperatures generally increase retention and may improve resolution.[10]
-
Troubleshooting Workflow: Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Issue 2: Peak Tailing
Question: The peak for abacavir (or a degradation product) is tailing, making integration difficult and inaccurate. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between basic analytes, like abacavir, and acidic silanol groups on the surface of the silica-based column packing.[9] Other causes include column overload and extra-column dead volume.[9]
-
Mitigate Silanol Interactions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their ability to interact with the basic analyte.[12] Using a buffer like phosphate or an acid like phosphoric acid is essential.
-
Increase Buffer Concentration: A higher buffer concentration (25-50 mM) can help mask the residual silanol groups and improve peak shape.[9][12]
-
Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
-
Check for Column Overload:
-
Dilute the Sample: Inject a 10-fold dilution of your sample. If the peak shape improves and the tailing factor decreases, the original sample was overloading the column.[9] Reduce the sample concentration or injection volume accordingly.
-
-
Minimize Extra-Column Volume:
Issue 3: Inconsistent Retention Times
Question: The retention times for my peaks are shifting between injections. What could be causing this variability?
Answer: Drifting retention times can compromise peak identification and quantification. The most common causes are related to the mobile phase or column equilibration.
-
Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A slow drift in retention time, especially at the beginning of a run, often indicates insufficient equilibration.[13]
-
Verify Mobile Phase Preparation:
-
Inconsistently prepared mobile phases (e.g., errors in pH adjustment or solvent ratios) will lead to retention time shifts. Prepare mobile phases fresh and carefully.
-
Ensure the mobile phase is adequately degassed, as dissolved gases can form bubbles in the pump, leading to flow rate fluctuations.
-
-
Check System Pressure: A fluctuating system pressure can indicate a leak or a problem with the pump, which will cause retention times to vary. Monitor the pressure trace for any unusual fluctuations.
Data and Methodologies
Table 1: Example UHPLC Gradient Method for Abacavir and Related Substances
| Parameter | Condition |
| Column | Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.10% v/v o-phosphoric acid in water |
| Mobile Phase B | 0.10% v/v o-phosphoric acid in methanol |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) / %B: 0/8, 5/40, 6/40, 6.01/8 |
Data sourced from scientific studies.[2][3]
Table 2: Example HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Grace C18 (150 x 4.6 mm) | YMC Pack Pro C18 (150 mm x 4.6 mm, 3µm) |
| Mobile Phase | Potassium dihydrogen phosphate buffer: Acetonitrile (70:30, v/v) | A: 0.05% Phosphoric acid in water, B: Acetonitrile |
| Mode | Isocratic | Gradient |
| Flow Rate | Not Specified | 1.0 mL/min |
| Column Temperature | Not Specified | 45°C |
| Detection | 286 nm | 220 nm |
Data compiled from published research.[5][8]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing the degradation of abacavir to generate degradation products for analysis, as recommended by ICH guidelines.[2][4]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid and heat at 80°C for a specified period (e.g., 2 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide and heat at 80°C. (Note: Abacavir is generally stable under these conditions).
-
Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature.[7]
-
Thermal Degradation: Expose solid this compound powder to heat (e.g., 105°C).
-
Photolytic Degradation: Expose an aqueous solution of this compound to UV light.
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic samples as appropriate. Dilute all samples with the mobile phase to a suitable concentration (e.g., 0.10 mg/mL) before injection.[2]
Protocol 2: HPLC Method Development Workflow
Experimental Workflow: HPLC Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
References
- 1. NIScPR Online Periodical Repository: Forced degradation study of this compound under the frame of genotoxic impurity [nopr.niscpr.res.in]
- 2. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated rp-hplc method for abacavir sulphate | International Journal of Current Research [journalcra.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. HPLC - Method development for impurities in drug product - Page 2 - Chromatography Forum [chromforum.org]
- 12. uhplcs.com [uhplcs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Resolving Co-elution of Abacavir in HPLC Analysis
Welcome to the technical support center for resolving the co-elution of abacavir with other antiretrovirals in High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common antiretroviral drugs that co-elute with abacavir?
A1: Co-elution issues with abacavir frequently occur with other nucleoside reverse transcriptase inhibitors (NRTIs) that have similar polarities. The most commonly reported co-eluting partners are lamivudine and zidovudine. Depending on the chromatographic conditions, tenofovir can also pose a separation challenge.
Q2: Why does co-elution with abacavir occur?
A2: Co-elution happens when two or more compounds travel through the HPLC column at nearly the same speed, resulting in overlapping peaks in the chromatogram. This is often due to similarities in the physicochemical properties of the analytes, such as their polarity, pKa, and affinity for the stationary phase. For instance, abacavir, lamivudine, and zidovudine are all relatively polar compounds, which can make their separation on a standard C18 column challenging without careful method optimization.
Q3: What is the first step I should take to troubleshoot the co-elution of abacavir?
A3: The initial and often most effective step is to adjust the mobile phase composition. Modifying the organic-to-aqueous solvent ratio, changing the pH of the aqueous phase, or altering the buffer concentration can significantly impact the retention and selectivity of the separation. For ionizable compounds like abacavir, adjusting the mobile phase pH can alter the ionization state of the molecule and improve separation.
Q4: Can changing the HPLC column resolve co-elution issues?
A4: Absolutely. If mobile phase optimization is insufficient, selecting a column with a different stationary phase chemistry is a powerful strategy. While C18 columns are widely used, other phases like C8, phenyl-hexyl, or cyano (CN) can offer different selectivities and resolve co-eluting peaks. For polar analytes, an aqueous C18 column may also be a suitable option.
Q5: How does the flow rate affect the separation of abacavir and other antiretrovirals?
A5: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time. Conversely, increasing the flow rate will shorten the run time but may decrease resolution. It is a trade-off that needs to be balanced based on the specific separation requirements.
Troubleshooting Guides
Issue 1: Poor resolution between Abacavir and Lamivudine
Symptoms:
-
Overlapping peaks for abacavir and lamivudine.
-
Inability to accurately quantify one or both analytes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving abacavir and lamivudine co-elution.
Detailed Steps:
-
Adjust Mobile Phase pH: Abacavir and lamivudine have different pKa values. Modifying the pH of the aqueous portion of the mobile phase can alter their ionization and, consequently, their retention times. A common starting point is to use a phosphate or acetate buffer and adjust the pH within the stable range of the column (typically pH 2-8).
-
Modify Organic Solvent Ratio: If pH adjustment is not sufficient, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A shallower gradient or a lower percentage of the organic solvent in an isocratic method will generally increase retention times and may improve resolution.
-
Change Column Chemistry: If the above steps fail, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can provide alternative selectivity through pi-pi interactions, which may be effective for separating these aromatic compounds.
-
Optimize Flow Rate: As a final optimization step, the flow rate can be reduced to enhance resolution, keeping in mind the impact on analysis time.
Issue 2: Abacavir peak tailing and co-eluting with an unknown impurity
Symptoms:
-
Asymmetrical abacavir peak (tailing).
-
A small, unresolved peak on the tail of the abacavir peak.
Troubleshooting Workflow:
Caption: Workflow to address abacavir peak tailing and co-elution with an impurity.
Detailed Steps:
-
Check for Column Contamination/Void: Peak tailing can be a sign of a compromised column. First, flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, a void may have formed at the column inlet, in which case the column may need to be replaced.
-
Adjust Mobile Phase pH: Silanol interactions between the basic abacavir molecule and the silica-based stationary phase can cause peak tailing. Operating at a lower pH (e.g., around 3) can suppress the ionization of silanol groups and reduce these interactions.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns made with high-purity silica and thorough end-capping are less prone to silanol interactions. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Employ an Ion-Pairing Reagent: In cases of severe tailing, a small amount of an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can be added to the mobile phase to mask the active sites on the stationary phase and improve peak symmetry.
Experimental Protocols & Data
Below are examples of HPLC methods that have been successfully used to separate abacavir from other antiretroviral drugs.
Method 1: Simultaneous Determination of Abacavir and Lamivudine
Experimental Protocol:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol and 0.05M potassium dihydrogen phosphate buffer (pH 3.5 adjusted with orthophosphoric acid) in a ratio of 30:70 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Quantitative Data Summary:
| Analyte | Retention Time (min) |
| Lamivudine | 3.2 |
| Abacavir | 5.8 |
Method 2: Simultaneous Determination of Abacavir, Zidovudine, and Lamivudine
Experimental Protocol:
-
Column: C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution was performed with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-15 min: 95% to 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Quantitative Data Summary:
| Analyte | Retention Time (min) |
| Lamivudine | 4.1 |
| Zidovudine | 6.5 |
| Abacavir | 7.2 |
Method 3: Simultaneous Determination of Abacavir, Lamivudine, and Dolutegravir
Experimental Protocol:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water with a gradient program.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
-
Column Temperature: Not specified
Quantitative Data Summary:
| Analyte | Retention Time (min)[1] |
| Lamivudine | 3.1[1] |
| Abacavir | 5.2[1] |
| Dolutegravir | 8.4[1] |
This technical support center provides a starting point for troubleshooting co-elution issues involving abacavir. For more complex separation challenges, further method development and optimization may be required. Always refer to the column manufacturer's guidelines for stable operating conditions.
References
strategies to reduce variability in abacavir in vitro antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in abacavir in vitro antiviral assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.
Question: Why are my abacavir EC50 values highly variable between experiments?
Answer: High variability in 50% effective concentration (EC50) values for abacavir can stem from several factors throughout the experimental workflow. It is crucial to standardize assay conditions to ensure reproducibility. Key areas to investigate include:
-
Cell Culture Conditions:
-
Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic changes, altered growth rates, and variations in susceptibility to viral infection and drug treatment.[1][2][3] It is recommended to use low passage cells (e.g., <15 passages) and maintain a consistent passage number range for all experiments.
-
Cell Density: The number of cells seeded per well can significantly impact the outcome of the assay. Overly high or low cell densities can affect viral replication and cell health, leading to inconsistent results.[4][5] An optimal cell density should be determined and strictly adhered to for each cell line and assay format.
-
Serum Concentration: Serum proteins can non-specifically neutralize HIV-1, and variations in serum lot and concentration can introduce variability.[6] It is advisable to use a single, pre-tested lot of fetal bovine serum (FBS) and maintain a consistent concentration throughout all experiments.
-
-
Virus Stock and Inoculum:
-
Virus Stock Quality: The quality and consistency of the viral stock are paramount. Inconsistent production and storage can lead to variations in viral titer and infectivity.[7][8] It is essential to use well-characterized and quality-controlled virus stocks.
-
Multiplicity of Infection (MOI): The ratio of infectious virus particles to target cells (MOI) should be optimized and kept constant across experiments. Variations in MOI can lead to significant differences in the kinetics of viral replication and, consequently, EC50 values.
-
-
Assay Protocol and Reagents:
-
Reagent Preparation and Storage: Inconsistent preparation and storage of reagents, including abacavir solutions and assay-specific reagents (e.g., MTT, p24 ELISA kits), can introduce errors. Ensure all reagents are prepared and stored according to the manufacturer's instructions.
-
Incubation Times: Adherence to consistent incubation times for drug treatment, virus infection, and assay development is critical for reproducible results.
-
Question: My p24 antigen assay results are inconsistent. What should I check?
Answer: Inconsistent results in a p24 antigen capture assay can be due to several factors related to sample handling, the assay procedure itself, and data analysis.
-
Sample Preparation:
-
Particulate Matter: Test samples should be free of cells and cellular debris, which can interfere with the assay. Centrifuge samples before analysis.[9][10]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of samples, as this can degrade the p24 antigen and lead to lower, more variable readings.[9][10]
-
Sample Dilution: Ensure that sample dilutions fall within the linear range of the p24 standard curve. Samples with p24 concentrations outside this range should be re-assayed at a different dilution.[9][10]
-
-
Assay Procedure:
-
Washing Steps: Inadequate washing can lead to high background signals. Ensure that the washing procedure is performed consistently and according to the kit manufacturer's protocol.
-
Reagent and Sample Temperature: All reagents and samples should be brought to room temperature before use to ensure consistent reaction kinetics.[9]
-
Incubation Times and Temperatures: Strict adherence to the recommended incubation times and temperatures is crucial for reliable results.[9]
-
-
Quality Control:
-
Standard Curve: The absorbance values of the p24 standards should be within the range specified by the manufacturer. An invalid standard curve will lead to inaccurate quantification of p24 in the test samples.[9][10]
-
Controls: Negative control absorbance values should be below the specified cut-off. High negative control values may indicate contamination or improper washing.[9][10]
-
Question: I am observing unexpected cytotoxicity in my cell viability assays (e.g., MTT, XTT). What could be the cause?
Answer: Unexpected cytotoxicity can be caused by the drug itself, the virus, or issues with the assay protocol.
-
Compound-Related Cytotoxicity:
-
High Abacavir Concentrations: While abacavir is generally well-tolerated at therapeutic concentrations, very high concentrations may induce cytotoxicity in some cell lines. It is important to determine the 50% cytotoxic concentration (CC50) of abacavir in your specific cell line.
-
Solvent Effects: The solvent used to dissolve abacavir (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final solvent concentration in the culture medium is non-toxic. A solvent control should always be included in the experiment.
-
-
Virus-Induced Cytotoxicity:
-
High MOI: A very high multiplicity of infection can lead to rapid and extensive cell death, which may mask the antiviral effect of the drug.
-
Syncytium Formation: Some HIV-1 strains induce the formation of syncytia (large, multinucleated cells), which can lead to widespread cell death.
-
-
Assay-Related Issues:
-
MTT Incubation Time: The optimal incubation time with the MTT reagent can vary between cell lines. Insufficient incubation may result in a low signal, while excessive incubation can lead to formazan crystal artifacts.
-
Contamination: Bacterial or fungal contamination of cell cultures can lead to cell death and interfere with the assay. Regularly check cultures for signs of contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell line for abacavir antiviral assays?
A1: Several human T-cell lines are commonly used for HIV-1 antiviral assays, including MT-4, CEM, and Jurkat cells.[11][12] MT-4 cells are known for their high sensitivity to HIV-1 infection and are often used for screening antiviral compounds.[11][12] The choice of cell line may depend on the specific research question and the HIV-1 strain being used.
Q2: What are the key quality control steps for the virus stock?
A2: To ensure the consistency of your virus stock, it is crucial to:
-
Titer the virus stock: Determine the infectious titer (e.g., TCID50/mL) of each new virus stock preparation.
-
Aliquot and store properly: Store the virus stock in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Perform regular quality checks: Periodically re-titer the virus stock to ensure its stability over time.[7][8]
Q3: How does cell passage number affect assay results?
A3: High passage numbers can lead to genetic and phenotypic drift in cell lines, resulting in altered growth characteristics, morphology, and susceptibility to viral infection.[1][2][3] To minimize variability, it is recommended to use cells within a defined, low passage number range for all experiments and to regularly obtain fresh, authenticated cells from a reputable cell bank.
Q4: What are the differences between using p24 antigen, reverse transcriptase activity, and cell viability as assay endpoints?
A4: Each endpoint measures a different aspect of the viral replication cycle and has its own advantages and disadvantages:
-
p24 Antigen: Measures the production of a specific viral protein and is a direct marker of viral replication. It is a widely used and commercially available assay.[13][14]
-
Reverse Transcriptase (RT) Activity: Measures the activity of a key viral enzyme and is another direct indicator of viral replication. Studies have shown a good correlation between RT activity and infectious virus titers.[15]
-
Cell Viability (e.g., MTT, XTT): Indirectly measures the cytopathic effect of the virus. This method is often used for high-throughput screening but can be confounded by drug-induced cytotoxicity.[16]
The choice of endpoint should be based on the specific goals of the experiment. For a comprehensive analysis, it may be beneficial to use multiple endpoints.
Data Presentation
Table 1: Factors Influencing Abacavir In Vitro Antiviral Assay Variability
| Parameter | Potential Source of Variability | Recommendation for Reduction of Variability |
| Cell Culture | High cell passage number | Use low passage number cells (e.g., <15) and maintain a consistent range. |
| Inconsistent cell seeding density | Optimize and standardize cell density for each cell line and assay. | |
| Variation in serum lots and concentration | Use a single, pre-tested lot of FBS at a consistent concentration. | |
| Virus | Inconsistent virus stock quality | Use well-characterized, titered, and properly stored virus stocks. |
| Variable Multiplicity of Infection (MOI) | Use a consistent and optimized MOI for all experiments. | |
| Reagents | Improper preparation and storage | Follow manufacturer's instructions for all reagents. |
| Inconsistent incubation times | Strictly adhere to a standardized protocol for all incubation steps. | |
| Assay Endpoint | Choice of p24, RT, or cell viability | Select the most appropriate endpoint for the experimental question and be aware of its limitations. |
Experimental Protocols
Protocol 1: Abacavir Antiviral Assay using MT-4 Cells and p24 Endpoint
-
Cell Preparation:
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Use cells in the logarithmic growth phase with a viability of >95%.
-
Seed MT-4 cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10^4 cells/well) in a final volume of 100 µL.
-
-
Drug Preparation and Addition:
-
Prepare a stock solution of abacavir in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of abacavir in culture medium to achieve the desired final concentrations.
-
Add 50 µL of the diluted abacavir solutions to the appropriate wells. Include a "no drug" control.
-
-
Virus Infection:
-
Dilute the HIV-1 virus stock in culture medium to a pre-determined multiplicity of infection (MOI).
-
Add 50 µL of the diluted virus to each well, except for the uninfected control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a pre-determined period (e.g., 4-7 days).
-
-
p24 Antigen Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each abacavir concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the abacavir concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000 - 10,000 cells/well).[17]
-
Incubate for 24 hours to allow cells to attach (for adherent cells).
-
-
Compound Treatment:
-
Add serial dilutions of the test compound (and controls) to the wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18]
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the log of the compound concentration to determine the CC50 value.
-
Mandatory Visualizations
Caption: Workflow for a typical abacavir in vitro antiviral assay using a p24 endpoint.
Caption: Troubleshooting decision tree for high variability in abacavir EC50 values.
References
- 1. Sequence amplification via cell passaging creates spurious signals of positive adaptation in influenza virus H3N2 hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Improving HIV Outgrowth by Optimizing Cell-Culture Conditions and Supplementing With all-trans Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ablinc.com [ablinc.com]
- 10. ablinc.com [ablinc.com]
- 11. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of core antigen (p24) assay and reverse transcriptase activity for detection of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of core antigen (p24) assay and reverse transcriptase activity for detection of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relationships between Infectious Titer, Capsid Protein Levels, and Reverse Transcriptase Activities of Diverse Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay [protocols.io]
- 18. bb3r.de [bb3r.de]
Technical Support Center: Managing Abacavir Hypersensitivity Reactions in Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of abacavir hypersensitivity reactions (HSRs) within clinical trial protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind abacavir hypersensitivity reaction (HSR)?
A1: Abacavir HSR is a T-cell mediated immune response strongly associated with the presence of the HLA-B57:01 allele.[1] The current understanding is based on the "altered peptide repertoire model."[2][3][4] In individuals with HLA-B57:01, abacavir binds non-covalently to the peptide-binding groove of the HLA-B*57:01 protein.[2][3] This binding alters the shape of the groove, leading to the presentation of a different set of self-peptides to CD8+ T-cells.[3][5] These newly presented self-peptides are not recognized as "self" by the immune system, triggering a robust and systemic immune response that manifests as HSR.[1][3]
Q2: What are the typical symptoms of abacavir HSR and when do they appear?
A2: Abacavir HSR is a multi-organ syndrome with a range of symptoms.[6] Over 90% of reactions occur within the first six weeks of initiating abacavir, with a median onset of about 11 days.[6][7] Symptoms typically worsen with each dose.[8] Key symptoms to monitor for include:
-
Constitutional: Fever, malaise, fatigue.[6]
-
Gastrointestinal: Nausea, vomiting, diarrhea, abdominal pain.[6]
-
Respiratory: Cough, pharyngitis, dyspnea.[6]
Q3: What is the role of HLA-B*5701 screening in preventing abacavir HSR?
A3: HLA-B5701 screening is a critical pharmacogenomic tool for preventing abacavir HSR.[1] International guidelines strongly recommend screening all patients for the HLA-B5701 allele before initiating abacavir therapy.[10] Patients who test positive for HLA-B*5701 are at a significantly higher risk of developing HSR and should not be treated with abacavir.[10][11][12] Prospective screening has been shown to dramatically reduce the incidence of abacavir HSR in clinical practice.[13]
Q4: Can a patient who tests negative for HLA-B*5701 still develop HSR?
A4: While the negative predictive value of HLA-B5701 testing is very high, rare cases of abacavir HSR have been reported in HLA-B5701-negative individuals.[14] Therefore, clinical vigilance remains essential for all patients starting abacavir, regardless of their HLA-B5701 status.[14][15] If symptoms consistent with HSR develop, abacavir should be discontinued immediately, even in HLA-B5701-negative patients.[15]
Q5: What is the protocol if a clinical trial participant is suspected of having an abacavir HSR?
A5: If an abacavir HSR is suspected, the following steps must be taken immediately:
-
Discontinue abacavir permanently. [16]
-
Do not re-challenge the patient with abacavir. Re-challenge can lead to a more rapid and severe, potentially life-threatening, reaction.[8]
-
Provide supportive care to manage the patient's symptoms.
-
Document the suspected HSR and the patient's HLA-B*5701 status in the clinical trial records.
-
Report the adverse event according to the clinical trial protocol and regulatory requirements.
Q6: Can a patient be re-challenged with abacavir if they previously tolerated it but stopped for reasons other than HSR?
A6: Re-initiation of abacavir in a patient who previously tolerated it but stopped for non-HSR reasons should be done with caution. If the patient's HLA-B*5701 status is unknown, they should be screened before re-starting the drug.[15] Re-initiation in patients with an unknown HSR history should only occur in a setting where medical support is readily available, as life-threatening reactions have occurred in this scenario.[15]
Troubleshooting Guide
| Scenario | Possible Cause | Recommended Action |
| A trial participant develops a fever and rash within two weeks of starting abacavir. | Abacavir HSR | Immediately discontinue abacavir. Do not re-challenge. Provide supportive care and document the event. |
| An HLA-B5701-negative participant develops symptoms consistent with HSR. | Although rare, HSR can occur in HLA-B5701-negative individuals. Other causes such as infection or reaction to another medication should also be considered. | Discontinue abacavir immediately. Investigate other potential causes. Do not re-challenge with abacavir if HSR cannot be ruled out. |
| A participant with a positive HLA-B*5701 test was mistakenly enrolled and started on abacavir. | Protocol deviation. | Discontinue abacavir immediately, even if the patient is asymptomatic. Monitor the patient closely for any signs of HSR. Report the protocol deviation. |
| A participant reports mild, non-specific symptoms (e.g., fatigue) after starting abacavir. | Could be early signs of HSR or unrelated to the medication. | Counsel the patient to monitor their symptoms closely and to report any new or worsening symptoms immediately. If symptoms progress or are accompanied by fever or rash, discontinue abacavir. |
Data Presentation
Table 1: Incidence of Abacavir Hypersensitivity Reaction (HSR) With and Without Prospective HLA-B*5701 Screening
| Study | Screening Group | Incidence of Clinically Suspected HSR | Incidence of Immunologically Confirmed HSR (Patch Test Positive) |
| PREDICT-1[1] | Prospective Screening | 3.4% | 0% |
| PREDICT-1[1] | Control (No Screening) | 7.8% | 2.7% |
Experimental Protocols
Protocol: HLA-B*5701 Genotyping using PCR-SSP
This protocol outlines a general procedure for sequence-specific primer polymerase chain reaction (PCR-SSP) for the detection of the HLA-B*5701 allele.
1. Sample Collection and DNA Extraction:
-
Collect 3-5 mL of whole blood in an EDTA tube.[17]
-
Extract genomic DNA from the blood sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and MgCl2.
-
Aliquot the master mix into separate PCR tubes.
-
Add a pair of sequence-specific primers designed to amplify a region of the HLA-B gene that is specific to the HLA-B*5701 allele to one tube.
-
In a separate tube, add a control primer pair that amplifies a conserved region of a housekeeping gene (e.g., β-globin) to ensure the integrity of the DNA and the PCR reaction.
-
Add the extracted genomic DNA to each PCR tube.
-
Perform PCR using a thermal cycler with the following general parameters:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60-65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
3. Gel Electrophoresis:
-
Prepare a 2% agarose gel containing a fluorescent DNA-binding dye.
-
Load the PCR products into the wells of the agarose gel.
-
Run the gel electrophoresis to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light.
4. Interpretation of Results:
-
Positive for HLA-B5701: A band of the expected size is present in the lane with the HLA-B5701 specific primers, and a band is also present in the control lane.
-
Negative for HLA-B5701: No band is present in the lane with the HLA-B5701 specific primers, but a band is present in the control lane.
-
Invalid Result: No band is present in the control lane, indicating a failure of the PCR reaction. The test should be repeated.
Mandatory Visualization
Caption: Signaling pathway of abacavir hypersensitivity reaction.
Caption: Clinical trial workflow for managing abacavir HSR.
Caption: Logical relationship for diagnosing suspected abacavir HSR.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. Drug hypersensitivity caused by alteration of the MHC-presented self-peptide repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Active suppression rather than ignorance: tolerance to abacavir-induced HLA-B*57:01 peptide repertoire alteration [jci.org]
- 5. Frontiers | Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire [frontiersin.org]
- 6. Hypersensitivity reactions during therapy with the nucleoside reverse transcriptase inhibitor abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Severe abacavir hypersensitivity reaction in a patient with human immunodeficiency virus infection: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. jmatonline.com [jmatonline.com]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. HLA B*5701 - HIV [hiv.va.gov]
- 12. HLA-B*5701 Test | NIH [clinicalinfo.hiv.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Need for vigilance: two cases of abacavir allergy despite pre-treatment screening all-clear | aidsmap [aidsmap.com]
- 15. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 16. assets.hpra.ie [assets.hpra.ie]
- 17. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Abacavir Versus Tenofovir in Treatment-Naive HIV Patients: A Guide for Researchers
This guide provides a detailed comparison of the efficacy and safety of two widely used nucleoside reverse transcriptase inhibitors (NRTIs), abacavir (ABC) and tenofovir disoproxil fumarate (TDF), for the initial treatment of Human Immunodeficiency Virus (HIV) in treatment-naive adult patients. The information is compiled from major clinical trials to support researchers, scientists, and drug development professionals in their understanding of these antiretroviral agents.
Executive Summary
Abacavir and tenofovir, typically co-formulated with lamivudine (3TC) or emtricitabine (FTC) respectively, have been cornerstones of first-line antiretroviral therapy (ART). Clinical evidence from key comparative studies such as ACTG 5202, HEAT, and ASSERT reveals important differences in their efficacy and safety profiles. Notably, the ACTG 5202 trial indicated that tenofovir/emtricitabine (TDF/FTC) was associated with lower rates of virologic failure compared to abacavir/lamivudine (ABC/3TC), particularly in patients with high baseline HIV-1 RNA levels. Conversely, the HEAT study showed comparable efficacy between the two regimens when combined with a boosted protease inhibitor. In terms of safety, tenofovir has been linked to a greater risk of renal toxicity and bone mineral density loss, while abacavir is associated with a hypersensitivity reaction in genetically predisposed individuals and potentially a higher risk of cardiovascular events.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from pivotal clinical trials comparing abacavir- and tenofovir-based regimens in treatment-naive HIV patients.
Table 1: Virologic Efficacy Outcomes
| Study (Third Agent) | Patient Population | Timepoint | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Time to Virologic Failure |
| ACTG 5202 (Efavirenz or Atazanavir/r) | Treatment-Naive | 96 weeks | Low Baseline Viral Load (<100,000 copies/mL): ABC/3TC: 88% vs. TDF/FTC: 90%[1] | High Baseline Viral Load (≥100,000 copies/mL): Higher rate with ABC/3TC (HR 2.33 vs. TDF/FTC)[1] |
| High Baseline Viral Load (≥100,000 copies/mL): ABC/3TC: 75% vs. TDF/FTC: 84%[1] | ||||
| HEAT (Lopinavir/r) | Treatment-Naive | 48 weeks | ABC/3TC: 68% vs. TDF/FTC: 67%[2] | Not significantly different |
| ASSERT (Efavirenz) | Treatment-Naive | 48 weeks | ABC/3TC: 59% vs. TDF/FTC: 71%[3] | Not significantly different |
Table 2: Immunologic and Safety Outcomes
| Study | CD4+ Cell Count Change from Baseline | Key Adverse Events and Discontinuations |
| ACTG 5202 | No significant difference between arms at week 48.[4] | Discontinuation due to adverse events: Higher in ABC/3TC arm. |
| HEAT | Median increase at 48 weeks: ABC/3TC: +201 cells/mm³ vs. TDF/FTC: +173 cells/mm³[5] | Suspected Abacavir Hypersensitivity: 4% in ABC/3TC arm vs. 1% in TDF/FTC arm. Proximal Renal Tubular Dysfunction: 0% in ABC/3TC arm vs. 1% in TDF/FTC arm.[5] |
| ASSERT | Not reported as a primary outcome. | Drug Hypersensitivity: Reported more in the ABC/3TC arm. Markers of Tubular Dysfunction: Increased significantly more in the TDF/FTC arm. Bone Mineral Density Loss (Hip): Greater decline with TDF/FTC (-3.5% vs -2.2% with ABC/3TC at 96 weeks).[6] |
Experimental Protocols
Below are the methodologies for the key clinical trials cited in this guide.
AIDS Clinical Trials Group (ACTG) 5202
-
Study Design: A prospective, randomized, double-blind, multicenter equivalence study.[5]
-
Participants: 1,857 HIV-1-infected, antiretroviral-naive adults.[5]
-
Randomization: Participants were stratified by screening HIV-1 RNA (< or ≥100,000 copies/mL) and then randomized to receive either blinded abacavir/lamivudine or tenofovir/emtricitabine, in combination with either open-label efavirenz or atazanavir/ritonavir.[1][5]
-
Primary Endpoints: Time to virologic failure, defined as a confirmed HIV-1 RNA level ≥1000 copies/mL at or after 16 weeks and before 24 weeks, or ≥200 copies/mL at or after 24 weeks.[4]
-
Key Assessments: Plasma HIV-1 RNA levels and CD4+ cell counts were monitored throughout the study. Safety and tolerability were also assessed.
HEAT (Head-to-head Epzicom and Truvada) Study
-
Study Design: A randomized, double-blind, placebo-matched, multicenter, non-inferiority study.[5]
-
Participants: 688 antiretroviral-naive, HIV-1-infected patients with a plasma HIV-1 RNA ≥1000 copies/mL.[5]
-
Randomization: Participants were randomized to receive either abacavir/lamivudine or tenofovir/emtricitabine, both in combination with open-label lopinavir/ritonavir once daily.[5]
-
Primary Endpoint: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48.
-
Key Assessments: Virologic response, CD4+ cell count changes, and safety, including adverse events and laboratory abnormalities, were evaluated. HLA-B*5701 screening for abacavir hypersensitivity was not performed.[2]
ASSERT (A Study to Compare the Renal Effects and Safety of Two Commonly Used NRTIs) Study
-
Study Design: A multicenter, randomized, open-label study.[3]
-
Participants: 385 HIV-1-infected, antiretroviral-naive, HLA-B*5701-negative adults.[3]
-
Randomization: Participants were randomized to receive either abacavir/lamivudine or tenofovir/emtricitabine, both administered with efavirenz.[3]
-
Primary Endpoint: Change in estimated glomerular filtration rate (eGFR) from baseline to week 48.[3]
-
Key Assessments: Renal safety (eGFR and markers of tubular dysfunction), bone mineral density, and virologic efficacy were assessed.[3]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for abacavir and tenofovir.
Caption: Abacavir hypersensitivity reaction mediated by HLA-B*57:01.
Caption: Potential pathways of tenofovir-associated renal and bone toxicity.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. Cost-effectiveness analysis of tenofovir/emtricitabine and abacavir/lamivudine in combination with efavirenz or atazanavir/ritonavir for treatment-naïve adults with HIV-1 infection in the UK, based on the AIDS Clinical Trials Group 5202 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized comparison of renal effects, efficacy, and safety with once-daily abacavir/lamivudine versus tenofovir/emtricitabine, administered with efavirenz, in antiretroviral-naive, HIV-1-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Empiric deworming to delay HIV disease progression in adults with HIV who are ineligible for initiation of antiretroviral treatment (the HEAT study): a multi-site, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early virologic response to abacavir/lamivudine and tenofovir/emtricitabine during ACTG A5202 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV, Equity, and Addiction Training (HEAT) Program | MedPath [trial.medpath.com]
- 6. The HEAT trial: a protocol for a multicentre randomised placebo-controlled trial of IV paracetamol in ICU patients with fever and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Resistance Profiles of Abacavir and Lamivudine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro resistance profiles of two widely used nucleoside reverse transcriptase inhibitors (NRTIs), abacavir (ABC) and lamivudine (3TC), for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). The development of drug resistance is a critical factor in the long-term efficacy of antiretroviral therapy. Understanding the specific mutations that confer resistance to these drugs and the magnitude of that resistance is paramount for the development of new antiviral agents and the optimization of treatment regimens. This document summarizes key experimental data on resistance, details the methodologies used to obtain this data, and provides a visual representation of the experimental workflow.
Quantitative Analysis of In Vitro Resistance
The emergence of drug-resistant variants of HIV-1 is a primary cause of treatment failure. In vitro studies are essential for characterizing the genetic basis of resistance and the degree of reduced susceptibility to antiviral drugs. The following tables summarize the fold change in 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for abacavir and lamivudine in the presence of various resistance-associated mutations in the HIV-1 reverse transcriptase (RT) gene. An increase in the EC₅₀/IC₅₀ value indicates reduced susceptibility of the virus to the drug.
Table 1: In Vitro Resistance Profile of Abacavir
| HIV-1 RT Mutation(s) | Fold Change in EC₅₀/IC₅₀ | Reference(s) |
| K65R | ~4 | [1] |
| L74V | Low-level | [2] |
| Y115F | Low-level | [2] |
| M184V | 2-4 | [3] |
| K65R + M184V | Increased resistance | [1] |
| M184V + L74V | Selected in combination | [1] |
| M184V + Y115F + K65R | Accumulation observed | [1] |
| E44D + V118I + M184V | 3.1 | [2] |
| Zidovudine Mutations + M184V | High-level resistance | [2] |
Table 2: In Vitro Resistance Profile of Lamivudine
| HIV-1 RT Mutation(s) | Fold Change in EC₅₀/IC₅₀ | Reference(s) |
| M184V | >1000 | [4] |
| M184I | High-level | [5] |
| K65R | ~12 | [1] |
| M184V + Thymidine Analogue Mutations (TAMs) | High-level to 3TC |
Key Resistance Pathways and Cross-Resistance
The primary mutation conferring high-level resistance to lamivudine is M184V or M184I in the reverse transcriptase gene.[4][5] This mutation emerges rapidly under lamivudine pressure. For abacavir, resistance development is more complex and often involves the accumulation of multiple mutations.[1] Key mutations associated with abacavir resistance include K65R, L74V, Y115F, and M184V.[2]
The M184V mutation, while conferring high-level resistance to lamivudine, only causes a low-level (2 to 4-fold) reduction in abacavir susceptibility.[3] However, the presence of M184V in combination with other mutations, particularly thymidine analogue mutations (TAMs) associated with zidovudine resistance, can lead to high-level abacavir resistance.[2] The K65R mutation reduces susceptibility to both abacavir and lamivudine.[1]
Cross-resistance between abacavir and lamivudine is a significant clinical consideration. The selection of the M184V mutation by lamivudine can contribute to a reduced response to subsequent abacavir-containing regimens. Conversely, while abacavir can select for M184V, it is often in the context of other mutations.[1][2]
Experimental Protocols
The in vitro resistance data presented in this guide are primarily generated through phenotypic susceptibility assays. A common and robust method is the recombinant virus phenotypic assay, such as the PhenoSense™ assay. The following is a generalized protocol for such an assay.
Protocol: Recombinant Virus Phenotypic Assay
-
Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample. This process is optimized to capture the diverse population of viral variants present.[6]
-
Reverse Transcription and PCR Amplification: The isolated viral RNA is reverse transcribed into complementary DNA (cDNA). The region of the reverse transcriptase (and often protease) gene is then amplified using the polymerase chain reaction (PCR).[6]
-
Construction of a Recombinant Test Vector: The amplified patient-derived RT gene sequences are inserted into a standardized, replication-defective HIV-1 vector. This vector typically contains a reporter gene, such as luciferase, to quantify viral replication.[6]
-
Production of Pseudotyped Viruses: The recombinant test vector is co-transfected into a producer cell line along with a plasmid expressing a viral envelope glycoprotein, often from a different virus like the vesicular stomatitis virus (VSV-G). This process generates virus particles (pseudotyped virions) that contain the patient's RT but have a broad tropism for infecting various cell types.
-
Infection of Target Cells and Drug Susceptibility Testing: Target cells are infected with the pseudotyped viruses in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., abacavir and lamivudine). A control infection is performed in the absence of any drug.
-
Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).[6]
-
Data Analysis and Calculation of Fold Change: The drug concentration that inhibits viral replication by 50% (EC₅₀ or IC₅₀) is determined for the patient-derived virus and a drug-susceptible reference virus. The fold change in resistance is calculated by dividing the EC₅₀/IC₅₀ of the patient's virus by that of the reference virus.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro phenotypic resistance assay.
Caption: Workflow of a Recombinant Virus Phenotypic Resistance Assay.
References
- 1. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. monogrambio.labcorp.com [monogrambio.labcorp.com]
A Head-to-Head Comparison of Abacavir-Based and Efavirenz-Based Antiretroviral Regimens
A comprehensive evaluation of antiretroviral therapies is paramount for optimizing treatment strategies for individuals with Human Immunodeficiency Virus (HIV). This guide provides a detailed head-to-head comparison of two commonly utilized components of first-line HIV treatment regimens: abacavir (a nucleoside reverse transcriptase inhibitor, NRTI) and efavirenz (a non-nucleoside reverse transcriptase inhibitor, NNRTI). This comparison is based on data from pivotal clinical trials and observational studies, focusing on efficacy, safety, and tolerability to inform researchers, scientists, and drug development professionals.
Efficacy
The virologic and immunologic efficacy of abacavir-based and efavirenz-based regimens have been extensively studied in treatment-naive and virologically suppressed HIV-infected individuals.
Virologic Response
Clinical trials have demonstrated that both abacavir and efavirenz, when used in combination with other antiretroviral agents, can effectively suppress HIV-1 RNA to undetectable levels. However, the efficacy of abacavir has been shown to be influenced by baseline viral load.
In the AIDS Clinical Trials Group (ACTG) A5202 study, which randomized treatment-naive individuals, a key finding was that in patients with a high screening viral load (≥100,000 copies/mL), there was a significantly shorter time to virologic failure in those assigned to an abacavir/lamivudine (ABC/3TC) regimen compared to a tenofovir/emtricitabine (TDF/FTC) regimen, regardless of the third drug used (efavirenz or atazanavir/ritonavir).[1] Conversely, in patients with a lower baseline viral load, the efficacy of abacavir-based regimens was comparable to tenofovir-based regimens.[1] Another study, CNA30024, found that an abacavir-based regimen was non-inferior to a zidovudine-based regimen, both in combination with lamivudine and efavirenz, in achieving and maintaining viral suppression at 48 weeks.[2][3]
An observational study of patients with initially suppressed viral loads found that those receiving abacavir-containing regimens were more likely to experience virological and therapy failure compared to those receiving efavirenz as their third drug.[4] The adjusted relative rates of virological failure and therapy failure for abacavir compared with efavirenz were 2.17 and 1.41, respectively.[4]
The ASSERT study, comparing abacavir/lamivudine to tenofovir/emtricitabine (both with efavirenz), found that a lower proportion of patients in the abacavir/lamivudine arm achieved a viral load of less than 50 copies/mL at 48 weeks (59% vs. 71%).[5][6]
| Efficacy Endpoint | Abacavir-Based Regimen | Efavirenz-Based Regimen | Key Studies |
| Virologic Suppression (<50 copies/mL) at 48 weeks (Treatment-Naive) | 70% (with lamivudine and efavirenz) | 69% (zidovudine/lamivudine with efavirenz) | CNA30024[2][3] |
| Virologic Suppression (<50 copies/mL) at 48 weeks (Treatment-Naive, ASSERT Study) | 59% (with lamivudine and efavirenz) | 71% (tenofovir/emtricitabine with efavirenz) | ASSERT[5][6] |
| Time to Virologic Failure (High Baseline Viral Load) | Shorter time to failure | Longer time to failure | ACTG A5202[1] |
| Adjusted Relative Rate of Virological Failure (Virologically Suppressed) | 2.17 | 1.00 (Reference) | Observational Cohort[4] |
Immunologic Response
Both abacavir and efavirenz-based regimens lead to significant increases in CD4+ T-cell counts, a key indicator of immune recovery. In the CNA30024 study, the median increase in CD4+ cell count at 48 weeks was 209 cells/mm³ in the abacavir group compared to 155 cells/mm³ in the zidovudine group (both with lamivudine and efavirenz).[2][3] The ACTG A5202 study also reported significant CD4+ T-cell count increases from baseline in all treatment arms.[1]
Safety and Tolerability
The safety profiles of abacavir and efavirenz are distinct, with each being associated with specific adverse events that are critical considerations in clinical practice and drug development.
Abacavir and Hypersensitivity Reaction
The most significant safety concern with abacavir is a multi-organ clinical syndrome of hypersensitivity reaction (HSR).[7] Symptoms typically appear within the first six weeks of treatment and can include fever, rash, malaise, and gastrointestinal and respiratory symptoms.[8][9] Re-challenge with abacavir in a patient who has had an HSR can be life-threatening.[7]
The risk of abacavir HSR is strongly associated with the presence of the HLA-B57:01 allele.[9][10] Screening for this genetic marker before initiating abacavir is now the standard of care and has dramatically reduced the incidence of this adverse event.[9] The mechanism involves abacavir binding non-covalently to the antigen-binding cleft of the HLA-B57:01 molecule, which alters the presentation of self-peptides to T-cells, leading to an autoimmune-like response.[8][11]
Efavirenz and Neuropsychiatric Side Effects
Efavirenz is frequently associated with neuropsychiatric adverse events, which can include dizziness, insomnia, vivid dreams, anxiety, and depression.[12][13][14][15] These symptoms are most common in the first few weeks of therapy and often resolve over time.[12][14] However, in some individuals, these side effects can be persistent and lead to treatment discontinuation.[13]
The exact mechanism of efavirenz-induced neuropsychiatric toxicity is not fully understood but is thought to involve its effects on the central nervous system.[14] Animal studies suggest a potential role of the serotonergic system.[13] Research has also indicated that efavirenz can affect mitochondrial function and neuronal autophagy, potentially contributing to its CNS toxicity.[14]
Other Adverse Events
| Adverse Event | Abacavir-Based Regimen | Efavirenz-Based Regimen | Key Studies |
| Hypersensitivity Reaction | 2-9% (without HLA-B*57:01 screening)[8][10] | Not a characteristic side effect | Multiple |
| Neuropsychiatric Symptoms | Less common[15] | Common (25-50% incidence)[13][14] | Multiple |
| Lipid Abnormalities | Can cause elevations in total cholesterol, LDL, and triglycerides | Can cause elevations in total cholesterol, HDL, and triglycerides | Multiple |
| Inflammatory Markers | Associated with greater increases in high-sensitivity C-reactive protein (hsCRP) compared to TDF[16] | Also associated with increases in hsCRP compared to atazanavir/ritonavir[16] | ACTG A5224s[16] |
Experimental Protocols
The findings presented in this guide are derived from rigorously designed clinical trials. Below are generalized methodologies representative of the key experiments cited.
Study Design for a Comparative Clinical Trial
References
- 1. Early virologic response to abacavir/lamivudine and tenofovir/emtricitabine during ACTG A5202 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Abacavir versus zidovudine combined with lamivudine and efavirenz, for the treatment of antiretroviral-naive HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between abacavir and efavirenz as the third drug used in combination with a background therapy regimen of 2 nucleoside reverse-transcriptase inhibitors in patients with initially suppressed viral loads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized comparison of renal effects, efficacy, and safety with once-daily abacavir/lamivudine versus tenofovir/emtricitabine, administered with efavirenz, in antiretroviral-naive, HIV-1-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abacavir hypersensitivity reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Abacavir hypersensitivity - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 11. Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efavirenz and the brain: are we nearer to solving a mysterious side-effect? | aidsmap [aidsmap.com]
- 13. Adverse Neuropsychiatric Events and Recreational Use of Efavirenz and Other HIV-1 Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuropsychiatric Adverse Events During 12 Months of Treatment With Efavirenz in Treatment-Naïve HIV-Infected Patients in China: A Prospective Cohort Study [frontiersin.org]
- 15. Neurological and psychiatric adverse effects of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammation markers after randomization to abacavir/lamivudine or tenofovir/emtricitabine with efavirenz or atazanavir/ritonavir: ACTG A5224 s, A5202 substudy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Abacavir/Lamivudine vs. Tenofovir/Emtricitabine for Initial HIV-1 Treatment
This guide provides a comprehensive comparison of two once-daily, fixed-dose combination nucleoside reverse transcriptase inhibitor (NRTI) backbones for the treatment of HIV-1 infection: abacavir/lamivudine (ABC/3TC) and tenofovir disoproxil fumarate/emtricitabine (TDF/FTC). The assessment focuses on the non-inferiority of ABC/3TC to TDF/FTC, drawing upon data from key clinical trials.
Efficacy in Treatment-Naive Patients
The relative efficacy of ABC/3TC and TDF/FTC has been evaluated in several large, randomized clinical trials, with outcomes often stratified by baseline HIV-1 RNA levels.
A pivotal study, ACTG A5202, compared ABC/3TC to TDF/FTC, each combined with either efavirenz (EFV) or atazanavir/ritonavir (ATV/r). In patients with a baseline HIV-1 RNA of less than 100,000 copies/mL, the time to virologic failure was similar between the ABC/3TC and TDF/FTC arms[1][2]. However, in the stratum of patients with a baseline HIV-1 RNA of 100,000 copies/mL or greater, a significantly higher rate of virologic failure was observed with ABC/3TC[1][2][3][4][5]. This led to the early unblinding of this study arm[1][3]. At 96 weeks, in the low viral load stratum, the proportion of patients with HIV-1 RNA <50 copies/mL was comparable between the two groups[1].
The HEAT study, which compared ABC/3TC and TDF/FTC in combination with lopinavir/ritonavir, demonstrated non-inferiority of ABC/3TC to TDF/FTC at 48 and 96 weeks, with similar rates of virologic suppression in the overall population, including those with high baseline viral loads[6][7][8]. In contrast, the ASSERT study, which used efavirenz as the third agent, found a significantly lower proportion of patients in the ABC/3TC arm achieved a viral load of <50 copies/mL at 48 weeks compared to the TDF/FTC arm[9][10][11].
A meta-analysis of seven clinical trials suggested a higher efficacy with TDF/FTC compared to ABC/3TC at 96 weeks, although significant heterogeneity was noted[12].
Table 1: Virologic Efficacy Outcomes in Key Clinical Trials
| Study (Third Agent) | Patient Population | Timepoint | Outcome Measure | Abacavir/Lamivudine (ABC/3TC) | Tenofovir/Emtricitabine (TDF/FTC) | Key Finding |
| ACTG A5202 (EFV or ATV/r) | Treatment-Naive (Baseline HIV-1 RNA <100,000 copies/mL) | 96 Weeks | HIV-1 RNA <50 copies/mL (with ATV/r) | 89% | 93% | Non-inferiority in low viral load stratum[1]. |
| 96 Weeks | HIV-1 RNA <50 copies/mL (with EFV) | 91% | 92% | |||
| Treatment-Naive (Baseline HIV-1 RNA ≥100,000 copies/mL) | Interim | Time to Virologic Failure | Higher Rate | Lower Rate | ABC/3TC inferior in high viral load stratum[1][4]. | |
| HEAT (LPV/r) | Treatment-Naive | 48 Weeks | HIV-1 RNA <50 copies/mL | 68% | 67% | Non-inferiority of ABC/3TC to TDF/FTC[6]. |
| 96 Weeks | HIV-1 RNA <50 copies/mL | 60% | 58% | Non-inferiority sustained at 96 weeks[6]. | ||
| ASSERT (EFV) | Treatment-Naive | 48 Weeks | HIV-1 RNA <50 copies/mL | 59% | 71% | TDF/FTC demonstrated superior efficacy[9][10][11]. |
Safety and Tolerability Profile
The safety profiles of ABC/3TC and TDF/FTC differ, particularly concerning cardiovascular, renal, and bone health.
Cardiovascular Risk
Several observational studies have suggested an association between abacavir use and an increased risk of cardiovascular events, particularly myocardial infarction[13][14][15]. The D:A:D study, a large observational cohort, reported an increased risk of myocardial infarction with recent abacavir use[16]. However, some randomized clinical trials, including the HEAT study, did not find a significant difference in the rate of cardiovascular events between the two regimens[16][17]. The STEAL study, a randomized trial in treatment-experienced patients, found a significantly higher rate of serious non-AIDS events, driven by cardiovascular events, in the ABC/3TC arm[17][18]. Patients receiving ABC/3TC have also been noted to have less favorable changes in lipid profiles[17][19].
Renal and Bone Effects
Tenofovir disoproxil fumarate is associated with a risk of renal toxicity and loss of bone mineral density (BMD)[20][21]. The ASSERT study found that while changes in estimated glomerular filtration rate (eGFR) were similar between the two groups at 96 weeks, the TDF/FTC arm had significantly greater increases in markers of renal tubular dysfunction[11][19]. The same study also demonstrated a significantly greater decline in hip and lumbar spine BMD at 96 weeks with TDF/FTC compared to ABC/3TC[19][22]. Another study in virologically suppressed patients switching therapy also found significant reductions in hip and lumbar spine BMD in those who switched to TDF/FTC, while BMD remained stable in the ABC/3TC arm[20]. It is important to note that a newer formulation, tenofovir alafenamide (TAF), has shown an improved renal and bone safety profile compared to TDF[23][24].
Table 2: Key Safety Outcomes
| Safety Parameter | Abacavir/Lamivudine (ABC/3TC) | Tenofovir/Emtricitabine (TDF/FTC) | Key Findings from Studies |
| Cardiovascular | Potential increased risk of myocardial infarction in some observational studies[13][14][15]. Less favorable lipid profile changes[17][19]. | Generally considered to have a more favorable cardiovascular risk profile. | The STEAL study reported a higher rate of cardiovascular events with ABC/3TC[17][18]. |
| Renal | Generally considered to have a low risk of renal toxicity. | Associated with a risk of renal tubular dysfunction[11][19]. | The ASSERT study showed greater increases in markers of tubular dysfunction with TDF/FTC[19]. |
| Bone | Stable bone mineral density (BMD) in switching studies[20]. | Associated with decreases in BMD[20][22]. | The ASSERT study and a switching study demonstrated greater BMD loss with TDF/FTC[19][20][22]. |
| Hypersensitivity | Risk of a serious hypersensitivity reaction, strongly associated with the HLA-B5701 allele. | Not associated with a specific hypersensitivity syndrome. | HLA-B5701 screening is mandatory before initiating abacavir. |
Experimental Protocols
The major clinical trials cited in this guide followed rigorous methodologies to compare the two drug regimens.
ACTG A5202 Study Design
This was a randomized, double-blind, equivalence study in 1,858 treatment-naive HIV-1-infected patients[1][4]. Participants were stratified by screening HIV-1 RNA (< or ≥100,000 copies/mL) and then randomized to receive either ABC/3TC or TDF/FTC, in combination with either open-label efavirenz or atazanavir/ritonavir[1]. The primary efficacy endpoint was the time to virologic failure, defined as a confirmed HIV-1 RNA level ≥1000 copies/mL at or after 16 weeks and before 24 weeks, or ≥200 copies/mL at or after 24 weeks[1]. The study was designed to determine if the two NRTI backbones were equivalent, with equivalence defined as the 95% confidence interval for the hazard ratio of virologic failure being between 0.71 and 1.40[1].
HEAT Study Design
This was a 96-week, randomized, double-blind, placebo-matched, multicenter, non-inferiority study involving 688 antiretroviral-naive, HIV-1-infected patients[6]. Participants were randomized to receive either ABC/3TC or TDF/FTC, both in combination with open-label lopinavir/ritonavir[6][7]. The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48[6].
ASSERT Study Design
This was a 96-week, multicenter, randomized, open-label study comparing the safety and efficacy of ABC/3TC and TDF/FTC, both administered with efavirenz, in 385 HLA-B*5701-negative, antiretroviral-naive, HIV-1-infected adults[10][11][19]. The primary endpoint was the 48-week change in estimated glomerular filtration rate (eGFR)[9]. Virologic efficacy was a secondary endpoint[10].
Visualizing Study Design and Potential Mechanisms
References
- 1. Abacavir/Lamivudine Versus Tenofovir DF/Emtricitabine as Part of Combination Regimens for Initial Treatment of HIV: Final Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. jwatch.org [jwatch.org]
- 4. medscape.com [medscape.com]
- 5. thebodypro.com [thebodypro.com]
- 6. natap.org [natap.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Abacavir/Lamivudine Compared to Tenofovir/Emtricitabine in Combination with Once-Daily Lopinavir/Ritonavir through 48 Weeks in the HEAT Study [natap.org]
- 9. jwatch.org [jwatch.org]
- 10. Randomized comparison of renal effects, efficacy, and safety with once-daily abacavir/lamivudine versus tenofovir/emtricitabine, administered with efavirenz, in antiretroviral-naive, HIV-1-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zidovudine/Lamivudine vs. Abacavir/Lamivudine vs. Tenofovir/Emtricitabine in fixed-dose combinations as initial treatment for HIV patients: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular risks associated with abacavir and tenofovir exposure in HIV-infected persons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Risk of Cardiovascular Events Associated With Current Exposure to HIV Antiretroviral Therapies in a US Veteran Population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. Assessing the cardiovascular impact of HIV, abacavir, and new signals for lopinavir/r | HIV i-Base [i-base.info]
- 17. jwatch.org [jwatch.org]
- 18. academic.oup.com [academic.oup.com]
- 19. 96-Week results of abacavir/lamivudine versus tenofovir/emtricitabine, plus efavirenz, in antiretroviral-naive, HIV-1-infected adults: ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Bone and Renal Effects In HIV-infected Adults Switching to Abacavir or Tenofovir Based Therapy in a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Comparison of changes in bone density and turnover with abacavir-lamivudine versus tenofovir-emtricitabine in HIV-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tenofovir alafenamide plus emtricitabine versus abacavir plus lamivudine for treatment of virologically suppressed HIV-1-infected adults: a randomised, double-blind, active-controlled, non-inferiority phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmacytimes.com [pharmacytimes.com]
A Comparative Guide to Inter-Laboratory Validation of Abacavir Sulfate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of abacavir sulfate in bulk pharmaceutical ingredients, dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The most commonly employed analytical techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet (UV) Spectrophotometry. This guide presents a comparative analysis of these methods based on their reported validation parameters from various studies. While comprehensive inter-laboratory validation data for a specific this compound quantification method is limited, the information herein provides a solid foundation for method selection and evaluation.
Data Presentation: A Comparative Analysis of this compound Quantification Methods
The following tables summarize the performance characteristics of the most frequently used analytical methods for this compound quantification, as reported in various single-laboratory validation studies.
Table 1: Comparison of HPLC-UV Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 10 - 35[1] | 60 - 140[2][3] | 10 - 120[2] |
| Accuracy (% Recovery) | Not explicitly stated | 80% - 120%[3] | 99.42%[2] |
| Precision (% RSD) | Intraday: 0.44 - 1.08Interday: 0.49 - 0.91[1] | < 2[2][3] | 0.5[2] |
| Limit of Detection (LOD) (µg/mL) | 0.66[1] | Not explicitly stated | 10[2] |
| Limit of Quantification (LOQ) (µg/mL) | 2.01[1] | Not explicitly stated | 30[2] |
| Retention Time (min) | 4.507 ± 0.02[1] | 2.430[3] | 3.80[2] |
Table 2: Comparison of LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Method 1 |
| Linearity Range (ng/mL) | 29.8 - 9318 |
| Accuracy (% Recovery) | Mean recovery: 86.8% |
| Precision (% RSD) | Acceptable over the standard curve |
| Limit of Quantification (LOQ) (ng/mL) | 29.8 |
| Analysis Time (min) | 2.0 |
Table 3: Comparison of UV Spectrophotometric Methods for this compound Quantification
| Parameter | Method 1 |
| Linearity Range (µg/mL) | 0 - 40[4] |
| Accuracy (% Recovery) | 99.76% - 100.07%[4] |
| Precision (% RSD) | Intraday: 1.4Interday: 0.23[4] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.2404472 x 10⁻⁴[4] |
| Sandell's Sensitivity (µg·cm⁻²) | 0.0208[4] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm), and data acquisition software.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a defined ratio (e.g., 70:30 v/v).[1] The pH of the aqueous phase is typically adjusted to a specific value.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, which is in the range of 285-287 nm.[2][3]
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then serially diluted with the mobile phase to create calibration standards covering the desired concentration range.[1]
-
Sample Preparation (for tablets): A representative number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of this compound is accurately weighed and dissolved in a suitable solvent, often with the aid of ultrasonication. The resulting solution is then filtered and diluted with the mobile phase to a concentration within the calibration range.[1][3]
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of abacavir in biological matrices such as human plasma, where low concentrations are expected.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to HPLC-UV, a C18 column is typically used with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic modifier (e.g., methanol or acetonitrile). A gradient or isocratic elution can be employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for abacavir and an internal standard are monitored to ensure high selectivity and accurate quantification.
-
Sample Preparation (for plasma): A protein precipitation or liquid-liquid extraction step is typically required to remove plasma proteins and other interfering substances. An internal standard is added at the beginning of the sample preparation process to correct for any variability in extraction efficiency and matrix effects.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of abacavir in the plasma samples is then calculated from this curve.
Ultraviolet (UV) Spectrophotometry
This is a simpler and more cost-effective method suitable for the quantification of this compound in bulk drug and simple pharmaceutical formulations where interference from excipients is minimal.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is freely soluble and that does not interfere with its absorbance at the analytical wavelength (e.g., methanol, distilled water).
-
Wavelength of Maximum Absorbance (λmax): The absorbance of this compound solutions is measured at its λmax, which is approximately 249 nm.[4]
-
Standard and Sample Preparation: A stock solution of this compound is prepared and diluted to various concentrations to create a calibration curve. Sample solutions are prepared by dissolving a known amount of the drug product in the same solvent and diluting it to fall within the linear range of the calibration curve.
-
Analysis: The absorbance of the standard and sample solutions is measured at the λmax, and the concentration of this compound in the sample is determined using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantification of this compound using HPLC-UV and a logical diagram for the inter-laboratory validation process.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Logical workflow for a formal inter-laboratory validation study.
References
A Comparative Guide to the Metabolic Pathways of Abacavir Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the antiretroviral drug abacavir, focusing on the distinct metabolic fates of the drug in different cellular environments. Abacavir undergoes two primary metabolic transformations that are largely segregated by cell type: detoxification and clearance in hepatic cells, and bioactivation in lymphoid cells, the primary target of HIV. Understanding these differential pathways is crucial for comprehending its therapeutic efficacy and potential for drug-drug interactions.
Executive Summary of Metabolic Pathways
The metabolism of abacavir is characterized by two principal, cell-type-specific routes:
-
Hepatic Metabolism (Inactivation & Clearance): In the liver, abacavir is converted into inactive metabolites for excretion. This is accomplished mainly through two pathways:
-
Lymphocyte Metabolism (Bioactivation): Within HIV target cells, such as T-lymphocytes, abacavir is anabolized by intracellular enzymes into its pharmacologically active form, carbovir 5'-triphosphate (CBV-TP).[2][3] This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination and inhibition of viral replication.
The following sections provide available data on these pathways, detailed experimental protocols for their study, and visualizations to clarify these complex processes.
Quantitative Data on Abacavir Metabolism
Direct quantitative comparisons of abacavir metabolism across different cell lines in a single study are limited in publicly available literature. The data presented below is synthesized from multiple sources, each typically focusing on a specific cell type (e.g., liver microsomes or specific T-cell lines). Therefore, direct comparison of absolute values between cell types should be approached with caution. The table illustrates the predominant pathway in each cellular system.
| Cellular System | Predominant Pathway | Key Enzyme(s) | Metabolite | Typical Measurement | Reference System |
| Human Liver Microsomes | Glucuronidation | UGTs | 5'-Glucuronide | Intrinsic Clearance (CLint) | In vitro hepatic clearance models[6][7] |
| Human Liver Cytosol | Oxidation | ADH | 5'-Carboxylate | Metabolite Formation Rate | In vitro hepatic clearance models[1][5] |
| Human T-Lymphoblastoid CEM cells | Phosphorylation (Activation) | Cellular Kinases | Carbovir 5'-Triphosphate | Intracellular Concentration | HIV target cell models[8] |
| Human Osteoblasts (HOBs) | Phosphorylation (Activation) | Cellular Kinases | Carbovir 5'-Triphosphate | Intracellular Concentration | Bone cell metabolism models[9] |
Visualizing Abacavir Metabolic Pathways
The following diagrams, generated using DOT language, illustrate the primary metabolic pathways of abacavir and a general workflow for studying its metabolism in vitro.
Metabolic Fates of Abacavir
Caption: Differential metabolic pathways of abacavir in hepatic versus lymphoid cells.
Experimental Workflow for In Vitro Metabolism
Caption: A generalized workflow for analyzing abacavir metabolism in cell culture.
Experimental Protocols
Below are representative methodologies for assessing the different metabolic pathways of abacavir in vitro.
Protocol 1: Assessment of Hepatic Metabolism (Oxidation & Glucuronidation)
This protocol is designed for use with human liver-derived cells (e.g., HepG2) or subcellular fractions (microsomes, cytosol).
1. Preparation of Cellular Systems:
-
Hepatocyte Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator until they reach 80-90% confluency in 6-well plates.
-
Subcellular Fractions: Obtain commercially available pooled human liver microsomes and cytosol. For reactions, prepare an NADPH-regenerating system for microsomes (for potential minor CYP involvement) and add NAD+ for cytosolic incubations.
2. Incubation with Abacavir:
-
Wash cultured hepatocytes twice with phosphate-buffered saline (PBS).
-
Add fresh, serum-free media containing various concentrations of abacavir (e.g., 1, 10, 50 µM).
-
For subcellular fractions, prepare a reaction mixture containing the fraction (e.g., 0.5 mg/mL protein), appropriate cofactors, and abacavir in a phosphate buffer.
-
Incubate at 37°C. Collect aliquots of the supernatant (for hepatocytes) or stop the reaction (for fractions) at multiple time points (e.g., 0, 15, 30, 60, 120 minutes). To stop reactions, add an equal volume of ice-cold acetonitrile containing an internal standard.
3. Sample Preparation:
-
Centrifuge the terminated reaction mixtures at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution (e.g., 10% methanol in water) for analysis.
4. Analytical Method (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for abacavir, the carboxylate metabolite, and the glucuronide metabolite.
-
Quantification: Generate standard curves for each analyte in the corresponding matrix (cell media or buffer) to quantify the concentrations of the parent drug and its metabolites.
Protocol 2: Assessment of Intracellular Phosphorylation in Lymphocytes
This protocol is designed for use with T-lymphocyte cell lines (e.g., MT-4, CEM).
1. Cell Culture:
-
Culture MT-4 or CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator, maintaining cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
2. Incubation with Abacavir:
-
Seed a known number of cells (e.g., 5 x 10^6 cells) in fresh media.
-
Add abacavir at a clinically relevant concentration (e.g., 10 µM).
-
Incubate for a specified period (e.g., 4, 8, or 24 hours) to allow for intracellular accumulation and phosphorylation.
3. Sample Preparation (Intracellular Extraction):
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and extract the phosphorylated metabolites by adding 200 µL of ice-cold 70% methanol.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing intracellular metabolites) to a new tube and evaporate to dryness.
-
Reconstitute the sample in an appropriate buffer for analysis.
4. Analytical Method (LC-MS/MS):
-
Chromatography: Use a suitable method for separating highly polar analytes, such as hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography.
-
Detection: Use a triple quadrupole mass spectrometer in negative ion mode to detect the phosphorylated species. Monitor specific MRM transitions for carbovir monophosphate, diphosphate, and triphosphate.
-
Quantification: Use synthetic standards for the phosphorylated metabolites to create a calibration curve. Normalize the quantified amount of carbovir triphosphate to the number of cells in the initial sample to report as fmol/10^6 cells.
Conclusion
The metabolism of abacavir is a tale of two distinct cellular environments. In hepatic cells, the focus is on rapid inactivation and preparation for elimination, primarily through oxidation and glucuronidation. Conversely, in its target lymphoid cells, abacavir is efficiently converted into the potent antiviral agent, carbovir triphosphate. This clear segregation of metabolic function underscores the drug's design as a pro-drug and highlights the importance of selecting the appropriate cell line and analytical strategy to investigate its different metabolic fates. Researchers studying abacavir's efficacy should focus on lymphocyte models and phosphorylation, while those investigating pharmacokinetics and drug interactions should prioritize hepatic models and the formation of clearance metabolites.
References
- 1. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane permeation characteristics of abacavir in human erythrocytes and human T-lymphoblastoid CD4+ CEM cells: comparison with (-)-carbovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-HIV drug abacavir stimulates β-catenin activity in osteoblast lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Power of Predictive Screening for Abacavir Hypersensitivity: A Comparative Guide
A comprehensive analysis of predictive models for abacavir-induced hypersensitivity, an adverse drug reaction, underscores the resounding success of pharmacogenetic screening in enhancing drug safety. The validation of the strong association between the human leukocyte antigen (HLA) allele, HLA-B*57:01, and hypersensitivity to the antiretroviral drug abacavir has led to the widespread implementation of genetic testing, significantly reducing the incidence of this potentially life-threatening reaction.
Abacavir, a nucleoside reverse transcriptase inhibitor, is a crucial component of combination antiretroviral therapy for HIV-1 infected patients. However, its use is hampered by a hypersensitivity reaction (HSR) that occurs in approximately 5-8% of patients, typically within the first six weeks of treatment.[1] Symptoms can include fever, rash, and severe systemic manifestations.[2] Foundational research and large-scale clinical trials have unequivocally demonstrated that prospective screening for the HLA-B*57:01 allele can virtually eliminate the risk of immunologically confirmed abacavir HSR.[1][3]
This guide provides a comparative overview of the validation of predictive models for abacavir-induced hypersensitivity, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.
Performance of Predictive Models: A Data-Driven Comparison
The clinical utility of HLA-B*57:01 screening is substantiated by its impressive performance metrics across various studies and testing methodologies. The landmark PREDICT-1 trial, a double-blind, prospective, randomized study, provided definitive evidence of the effectiveness of this predictive model.[1][3][4]
Table 1: Performance of HLA-B*57:01 Screening in the PREDICT-1 Study [3][4]
| Performance Metric | Value |
| Sensitivity for Immunologically Confirmed HSR | 100% |
| Negative Predictive Value (NPV) for Immunologically Confirmed HSR | 100% |
| Positive Predictive Value (PPV) for Immunologically Confirmed HSR | 47.9% |
| Incidence of Immunologically Confirmed HSR (Screening Group) | 0% |
| Incidence of Immunologically Confirmed HSR (Control Group) | 2.7% |
| Incidence of Clinically Suspected HSR (Screening Group) | 3.4% |
| Incidence of Clinically Suspected HSR (Control Group) | 7.8% |
Beyond the pivotal PREDICT-1 study, various laboratory methods have been validated for the detection of the HLA-B*57:01 allele, each with its own performance characteristics.
Table 2: Comparison of In-House HLA-B*57:01 Screening Methods [5]
| Method | Sensitivity | Specificity | PPV | NPV |
| qPCR | >99% | 97.2% | 40% | 100% |
| SSP PCR CE | >99% | >99% | Not Reported | Not Reported |
| Flow Cytometry | >99% | 84.3% | Not Reported | Not Reported |
qPCR: Real-Time Polymerase Chain Reaction; SSP PCR CE: Sequence-Specific Primer Polymerase Chain Reaction with Capillary Electrophoresis.
The Immunological Basis of Abacavir Hypersensitivity
The mechanism underlying abacavir-induced hypersensitivity involves a specific interaction between the drug, the HLA-B*57:01 molecule, and endogenous peptides. This interaction alters the repertoire of peptides presented to T-cells, leading to the activation of drug-specific T-cells and a subsequent systemic immune response.[6]
Experimental Protocols for Model Validation
The validation of predictive models for abacavir hypersensitivity relies on robust clinical trial designs and laboratory procedures. The PREDICT-1 study serves as a gold standard for such validation.
PREDICT-1 Study Protocol
-
Patient Enrollment and Randomization : 1,956 HIV-1 infected patients who were candidates for abacavir treatment were enrolled.[3] They were randomized into two arms: prospective HLA-B*57:01 screening or a standard-of-care control group without prior screening.[3][4]
-
Screening Arm : Patients in this arm underwent real-time PCR-based screening for the HLA-B*57:01 allele.[7] Individuals who tested positive were excluded from receiving abacavir.[3]
-
Control Arm : Patients in this arm received abacavir without prior genetic screening.[3]
-
Clinical Endpoint Assessment : All patients who initiated abacavir treatment were monitored for 6 weeks for signs and symptoms of HSR.[4]
-
Immunological Confirmation : Patients with a suspected HSR underwent epicutaneous patch testing with abacavir to immunologically confirm the diagnosis.[3][4]
Genotyping Methodologies
Several molecular techniques are employed for HLA-B*57:01 detection.
-
Sequence-Specific Oligonucleotide (SSO) PCR : This method involves the hybridization of PCR products with sequence-specific oligonucleotide probes.[5]
-
Sequence-Specific Primer (SSP) PCR : This technique utilizes primers that are specific to the HLA-B*57:01 allele.[5]
-
Real-Time PCR (qPCR) : This method allows for the rapid detection and quantification of the HLA-B*57:01 allele.[5][7]
Conclusion
The validation and implementation of predictive models for abacavir-induced hypersensitivity, specifically the screening for the HLA-B57:01 allele, represents a landmark achievement in pharmacogenetics and personalized medicine. The robust data from clinical trials like PREDICT-1 have firmly established the clinical utility of this genetic test, leading to its recommendation in international HIV treatment guidelines.[6][7] By identifying at-risk individuals prior to treatment initiation, HLA-B57:01 screening has dramatically reduced the incidence of this serious adverse drug reaction, ensuring safer and more effective use of abacavir in the management of HIV infection. This success story serves as a powerful example of how understanding the genetic basis of drug response can be translated into tangible clinical benefits for patients.
References
- 1. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Prospective validation of a pharmacogenetic test: the PREDICT-1 study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care | PLOS One [journals.plos.org]
- 6. Studies on abacavir-induced hypersensitivity reaction: a successful example of translation of pharmacogenetics to personalized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
comparative analysis of the long-term safety profiles of NRTIs including abacavir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the long-term safety profiles of several key nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV infection. The analysis focuses on abacavir and its primary alternatives, including tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF), lamivudine, and emtricitabine. The information herein is supported by experimental data from clinical trials and meta-analyses to aid in research and development efforts.
Executive Summary
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART). However, long-term use can be associated with specific toxicities that vary between agents. Abacavir has been linked to a risk of hypersensitivity reactions and potential cardiovascular events. Tenofovir disoproxil fumarate is associated with renal and bone toxicity. Tenofovir alafenamide, a newer prodrug of tenofovir, demonstrates an improved renal and bone safety profile compared to TDF. Lamivudine and emtricitabine are generally well-tolerated with similar safety profiles. This guide delves into the quantitative data, underlying mechanisms, and experimental methodologies related to these long-term safety concerns.
Data Presentation: Comparative Long-Term Safety Data of NRTIs
The following tables summarize quantitative data from various studies on the long-term safety of the NRTIs discussed.
Table 1: Cardiovascular Safety of Abacavir
| Outcome | Metric | Abacavir-containing Regimen | Non-Abacavir-containing Regimen | Source |
| Myocardial Infarction | Incidence Rate (per 1000 person-years) | 1.5 (95% CI: 0.67–3.34) | 2.18 (95% CI: 1.09–4.40) | [1] |
| Cardiovascular Events | Incidence Rate (per 1000 person-years) | 2.9 (95% CI: 2.09–4.02) | 4.69 (95% CI: 3.40–6.47) | [1] |
| Myocardial Infarction | Risk Ratio | 0.73 (95% CI: 0.39-1.35) | - | [2] |
| Major Cardiovascular Events | Risk Ratio | 0.95 (95% CI: 0.62-1.44) | - | [2] |
Table 2: Renal and Bone Safety of Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)
| Outcome | Metric | TAF-containing Regimen | TDF-containing Regimen | Source |
| Spine Bone Mineral Density (BMD) Change (at 48 weeks) | Mean Percentage Change | -2% | -3% | [3] |
| Hip Bone Mineral Density (BMD) Change (at 48 weeks) | Mean Percentage Change | -1% | -3% | [3] |
| Spine BMD decrease >3% (at 48 weeks) | Percentage of Patients | Lower with TAF | Higher with TDF | [4] |
| Hip BMD decrease >3% (at 48 weeks) | Percentage of Patients | Lower with TAF | Higher with TDF | [4] |
| Renal Events (at 48 weeks) | Percentage of Patients | Lower with TAF | Higher with TDF | [4] |
| Discontinuation due to renal adverse events | Number of Patients | 3 out of 6360 | 14 out of 2962 | [5] |
| Proximal Renal Tubulopathy | Number of Cases | 0 | 10 | [5] |
Table 3: Comparative Safety of Lamivudine and Emtricitabine
| Outcome | Metric | Lamivudine-containing Regimen | Emtricitabine-containing Regimen | Source |
| Treatment Success | Relative Risk | - | 1.00 (95% CI: 0.97–1.02) | [6] |
| Treatment Failure | Relative Risk | - | 1.08 (95% CI: 0.94–1.22) | [6] |
| Discontinuation due to Adverse Events (in one trial) | Percentage of Patients | 0% | 4% | [6] |
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying NRTI toxicities is crucial for developing safer alternatives.
Abacavir Hypersensitivity Reaction
The hypersensitivity reaction to abacavir is strongly associated with the presence of the HLA-B57:01 allele. The "altered peptide repertoire" model explains this phenomenon. Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 molecule, altering its shape and the repertoire of self-peptides it presents to CD8+ T-cells. This leads to the activation of an immune response against the body's own cells, resulting in a multi-organ hypersensitivity syndrome.
Mitochondrial Toxicity of NRTIs
A common mechanism of toxicity for some NRTIs is the inhibition of mitochondrial DNA polymerase gamma (pol-γ). This enzyme is essential for the replication of mitochondrial DNA (mtDNA). Inhibition of pol-γ leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction. This can manifest as lactic acidosis, myopathy, and hepatic steatosis. The propensity to inhibit pol-γ varies among NRTIs, with older drugs like stavudine and didanosine having a higher potential for this toxicity.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of safety data.
HLA-B*57:01 Screening for Abacavir Hypersensitivity
Objective: To detect the presence of the HLA-B*57:01 allele in patients prior to initiating abacavir therapy to prevent hypersensitivity reactions.
Methodology:
-
Sample Collection: Whole blood is collected in an EDTA tube.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood mononuclear cells.
-
Allele-Specific Polymerase Chain Reaction (PCR):
-
Principle: This method uses primers that are specific for the HLA-B*57:01 allele.
-
Procedure: A multiplex PCR is performed to amplify the HLA-B*57 subtypes and a control gene (e.g., human beta-globin). The use of TaqMan probes in real-time PCR allows for fluorescent detection of the amplified product.
-
Detection: The presence of the HLA-B*57:01 allele is determined by the detection of a specific amplification product. Results are reported as positive or negative.
-
-
Sequence-Based Typing (SBT):
-
Principle: This method involves sequencing the HLA-B gene to identify the specific allele.
-
Procedure: The relevant exons of the HLA-B gene are amplified by PCR, and the amplicons are then sequenced.
-
Analysis: The resulting sequence is compared to a database of known HLA alleles to determine the presence of HLA-B*57:01.
-
In Vitro Assessment of NRTI-Induced Mitochondrial Toxicity
Objective: To evaluate the potential of an NRTI to cause mitochondrial toxicity in a cell culture model.
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 (liver) or skeletal muscle cells, are cultured in appropriate media.
-
Drug Exposure: Cells are treated with a range of concentrations of the NRTI for a specified period.
-
Assessment of Mitochondrial DNA (mtDNA) Content:
-
Principle: To determine if the NRTI inhibits mtDNA replication.
-
Procedure: Total cellular DNA is extracted. The relative amount of mtDNA to nuclear DNA (nDNA) is quantified using quantitative PCR (qPCR) with primers specific for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., β-globin).
-
-
Lactate Production Assay:
-
Principle: To measure the increase in anaerobic metabolism due to mitochondrial dysfunction.
-
Procedure: The concentration of lactate in the cell culture medium is measured using a colorimetric assay kit.
-
-
Assessment of Oxidative Phosphorylation (OXPHOS) Complex Activity:
-
Principle: To directly measure the function of the electron transport chain.
-
Procedure: Mitochondria are isolated from treated cells, and the activity of individual OXPHOS complexes (I-V) is measured using spectrophotometric or polarographic methods.
-
Experimental Workflow: Monitoring for NRTI-Associated Long-Term Toxicity
A systematic approach to monitoring patients on long-term NRTI therapy is essential for early detection and management of adverse events.
Conclusion
The long-term safety profiles of NRTIs are a critical consideration in the management of HIV infection and the development of new antiretroviral agents. While abacavir remains a viable option for HLA-B*57:01-negative individuals, ongoing vigilance for cardiovascular risk is warranted. The development of TAF represents a significant advancement in mitigating the renal and bone toxicities associated with TDF. Lamivudine and emtricitabine continue to be valued for their favorable safety profiles. A thorough understanding of the mechanisms of these toxicities and the implementation of robust monitoring protocols are essential for optimizing patient outcomes and guiding future drug discovery efforts.
References
- 1. Abacavir Use and Risk for Myocardial Infarction and Cardiovascular Events: Pooled Analysis of Data From Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abacavir use and cardiovascular disease events: a meta-analysis of published and unpublished data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. thebodypro.com [thebodypro.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Abacavir Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of Abacavir Sulfate, a synthetic carbocyclic nucleoside analogue.
Core Disposal Recommendation
The primary and recommended method for the disposal of this compound is high-temperature incineration .[1] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Spill Management and Personal Protective Equipment
In the event of a spill, prompt and appropriate action is crucial. The following table summarizes the recommended procedures and necessary personal protective equipment (PPE) for handling this compound spills.
| Procedure/Equipment | Guidance | Citations |
| Minor Spills (Dry) | Use dry clean-up procedures to avoid generating dust. Vacuum or sweep up the material. A vacuum cleaner fitted with a HEPA filter is recommended. Dampening the material with water before sweeping can also help prevent dust. Place the collected residue in a suitable, sealed container for disposal. | [2] |
| Minor Spills (Wet) | Absorb the material with suitable absorbent materials such as clay absorbent or absorbent pads. Scoop the absorbed substance into a closing container. | [1] |
| Major Spills | Evacuate the area and alert emergency responders. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses. | [2] |
| Personal Protective Equipment (PPE) | Wear protective clothing, gloves (chloroprene or nitrile rubber), safety glasses or goggles, and a dust respirator or gas mask with an appropriate filter. | [1][2][3] |
| Decontamination | Wash the spill area down with large amounts of water.[2] Contaminated clothing should be removed and laundered separately before reuse.[2][3] Wash hands thoroughly after handling.[2][3] |
Regulatory Considerations
All waste disposal activities must be conducted in accordance with local, state, and federal regulations.[2][3][4] It is essential to use licensed disposal and waste hauling companies.[3] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
It is imperative for all laboratory personnel to be familiar with these procedures and to consult their institution's specific safety and environmental health guidelines. Proper disposal not only ensures a safe working environment but also demonstrates a commitment to environmental stewardship.
References
Personal protective equipment for handling Abacavir Sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Abacavir Sulfate, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.
This compound is a synthetic carbocyclic nucleoside analogue used in the treatment of HIV infection.[1] While effective therapeutically, it is also associated with potential health risks, including hypersensitivity reactions, and is suspected of causing cancer, genetic defects, and reproductive harm.[1] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.
| Operation | PPE Component | Specification |
| Routine Handling (Tablets/Solid Form) | Hand Protection | Nitrile or other chemically compatible gloves.[1] |
| Eye Protection | Safety glasses.[2] | |
| Respiratory Protection | Generally not required if not generating dust.[1] | |
| Lab Coat | Standard lab coat. | |
| Weighing/Compounding (Powder Form) | Hand Protection | Double gloving with nitrile or other chemically compatible gloves is recommended.[3] |
| Eye Protection | Chemical safety goggles.[4] | |
| Respiratory Protection | An approved air-purifying respirator with a P3 filter is recommended where dust may be generated. Work should be conducted in a well-ventilated area, preferably under a fume hood.[4] | |
| Protective Clothing | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | |
| Handling Solutions | Hand Protection | Nitrile or other chemically compatible gloves.[1] |
| Eye Protection | Safety glasses or chemical safety goggles.[2] | |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | |
| Protective Clothing | Lab coat. |
Procedural Guidance for Handling this compound
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Emergency Procedures: Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure to this compound.
First Aid Measures:
-
Inhalation: If dust is inhaled, move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water and soap.[2][4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[2]
The following diagram outlines the step-by-step emergency response for accidental exposure.
Spill and Disposal Plan
Accidental Release Measures:
In the event of a spill, cordon off the area.[1] For small spills, use dry clean-up procedures and avoid generating dust.[4] Dampen with water to prevent dusting before sweeping.[4] For larger spills, wear appropriate PPE, including respiratory protection, and use an absorbent material to contain the spill before collection into a sealed container for disposal.[2]
Disposal:
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6] Do not allow the substance to enter drains or waterways. Use a licensed professional waste disposal service to dispose of this material.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
